Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
説明
BenchChem offers high-quality Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
methyl 3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(14-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |
InChIキー |
RWORHIBXBNUDHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)OC |
製品の起源 |
United States |
What is the chemical structure of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a cornerstone in the development of numerous therapeutic agents due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document delineates the chemical structure, nomenclature, and key identifiers of the title compound. It further presents a detailed, mechanistically-grounded synthetic protocol, predicted spectroscopic data for structural confirmation, and a discussion of its potential applications in drug discovery, based on the established significance of the isoxazole core.
Chemical Identity and Structure
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a polysubstituted aromatic heterocyclic compound. The core of the molecule is a five-membered isoxazole ring, which dictates its fundamental chemical properties and reactivity. The substitution pattern is critical for its specific biological activity and pharmacokinetic profile.
-
IUPAC Name: Methyl 3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate
-
Molecular Formula: C₁₂H₁₀BrNO₃
-
Molecular Weight: 296.12 g/mol
Structural Identifiers
| Identifier Type | Value |
| SMILES | COC(=O)c1c(C)onc1c1cccc(Br)c1 |
| InChI | InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |
| InChIKey | FPMCQOBEMFGJFU-UHFFFAOYSA-N |
Note: While a dedicated PubChem entry for this specific isomer is not available, the provided identifiers are programmatically generated based on its IUPAC name. A related isomer, Methyl 5-(3-bromophenyl)-3-methylisoxazole-4-carboxylate, is registered under CAS Number 1355334-84-7.[3]
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of the molecule, with atoms and bonds explicitly shown.
Caption: 2D structure of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate.
Synthesis Pathway and Experimental Protocol
The construction of the 3,4,5-trisubstituted isoxazole ring is most commonly achieved via a [3+2] cycloaddition reaction.[4] The most convergent and widely adopted strategy involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with a 1,3-dicarbonyl compound, such as a β-ketoester.[4]
Plausible Synthetic Workflow
The synthesis of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate can be logically approached in a three-step sequence starting from commercially available 3-bromobenzaldehyde.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of similar 3,5-disubstituted isoxazole-4-carboxylates.[5][6]
Step 1: Synthesis of 3-Bromobenzaldehyde Oxime
-
To a stirred solution of 3-bromobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-bromobenzaldehyde oxime.
Step 2: Synthesis of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
-
In a round-bottom flask, dissolve 3-bromobenzaldehyde oxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution in an ice-water bath. Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. The NCS converts the oxime into the corresponding hydroximoyl chloride.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
In a separate flask, prepare a solution of methyl acetoacetate (1.5 equivalents) and a non-nucleophilic base, such as triethylamine (2.0 equivalents), in the same solvent.
-
Slowly add the solution containing the in situ generated hydroximoyl chloride to the methyl acetoacetate solution. The triethylamine facilitates the elimination of HCl to form the reactive 3-bromophenylnitrile oxide dipole, which then undergoes cycloaddition.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate.
Spectroscopic Characterization (Predicted)
Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[5][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the arrangement of substituents.
-
Aromatic Protons (3-bromophenyl group): Four protons in the aromatic region (typically δ 7.2-8.0 ppm). Due to the meta-substitution, a complex splitting pattern is expected, likely consisting of a triplet, a doublet of doublets, another doublet of doublets, and a singlet-like peak for the proton between the two bromo-substituents.
-
Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-4.0 ppm.
-
5-Methyl Protons (-CH₃): A sharp singlet integrating to three protons on the isoxazole ring, typically appearing further upfield around δ 2.7-2.9 ppm.[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 160-165 ppm.
-
Isoxazole Ring Carbons:
-
C3 (attached to the phenyl ring): ~δ 160-163 ppm.
-
C4 (attached to the carboxylate): ~δ 108-112 ppm.[7]
-
C5 (attached to the methyl group): ~δ 170-175 ppm.
-
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-135 ppm), with the carbon attached to the bromine atom (C-Br) appearing around δ 122 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 52-55 ppm.
-
5-Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 12-15 ppm.[5]
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and the presence of bromine.
-
Molecular Ion Peak (M⁺): Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of molecular ion peaks at m/z 295 and m/z 297, with nearly equal intensity.[8] This isotopic signature is a definitive indicator of a monobrominated compound.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl carboxylate group (-COOCH₃, 59 Da) from the molecular ion.
Reactivity and Potential Applications
The chemical reactivity of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is governed by the interplay of its functional groups. The isoxazole ring itself is aromatic but possesses a weak N-O bond, making it susceptible to ring-opening reactions under certain reductive or basic conditions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The bromophenyl group offers a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further molecular diversification.
Significance in Drug Discovery
The isoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs.[1][9] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities.
-
Anti-inflammatory and Analgesic: Many isoxazole-containing compounds act as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2).[2]
-
Anticancer: The isoxazole scaffold has been incorporated into molecules targeting various cancer-related pathways.[10][11]
-
Antimicrobial: Isoxazole derivatives have shown promise as antibacterial and antifungal agents.[2]
The specific substitution pattern of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate makes it a valuable building block for creating libraries of novel compounds to be screened for these and other biological activities. The 3-bromophenyl moiety, in particular, serves as a versatile handle for synthetic elaboration to explore structure-activity relationships (SAR).
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally related compounds like 5-Methylisoxazole-4-carboxylic acid.[12]
References
-
European Journal of Chemistry. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. Retrieved from [Link]
-
Štefane, B., & Kočevar, M. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109. [Link]
-
Molport. (n.d.). methyl 5-(3-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate. Retrieved from [Link]
- Li, J., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2134–2137.
-
BIOFOUNT. (n.d.). 267651-85-4|Methyl 3-(3-Bromophenyl)isoxazole-4-carboxylate. Retrieved from [Link]
- Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.
- Iannuzzi, M. E., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
- Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008.
- Google Patents. (n.d.). GR3023638T3 - Isoxazole-4-carboxamides and hydroxyalkylidene-cyanoacetamides, drugs containing these compounds and use of such drugs.
- Fokin, V. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14693–14705.
- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3053.
- Burke, M. D., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(22), 9473–9485.
- Kumar, A., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5), 675-682.
- Smith, A. B., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Molecules, 29(5), 1123.
- Nicholson, J. K., et al. (2001). High-Performance Liquid Chromatography Linked to Inductively Coupled Plasma Mass Spectrometry and Orthogonal Acceleration Time-of-Flight Mass Spectrometry for the Simultaneous Detection and Identification of Metabolites of 2-Bromo-4- trifluoromethyl-[ 13 C]-acetanilide in Rat Urine. Analytical Chemistry, 73(18), 4423–4430.
- Nguyen, T., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. RSC Advances, 12(20), 12567-12571.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved from [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central.
- Google Patents. (n.d.). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
-
ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Garg Laboratory, UCLA. (n.d.). Patents & Products. Retrieved from [Link]
-
Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 3810602 B1 - COMPOUNDS. Retrieved from [Link]
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. methyl 5-(3-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | 1355334-84-7 | Buy Now [molport.com]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. eurjchem.com [eurjchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GR3023638T3 - Isoxazole-4-carboxamides and hydroxyalkylidene-cyanoacetamides, drugs containing these compounds and use of such drugs - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physical and chemical properties, its biological activity, and its suitability as a therapeutic agent. For isoxazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, a thorough understanding of their solid-state structure is a critical step in rational drug design.
This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and interpreting the crystal structure of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate. While a complete, publicly available crystallographic dataset for this specific molecule is not available at the time of this writing, we will leverage the detailed structural analysis of a closely related analogue, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, to illustrate the principles and techniques involved. The insights gained from this analogue provide a robust framework for understanding the structural nuances of the title compound.
Synthesis and Crystallization: The Genesis of a Well-Ordered Solid
The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The synthesis of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate can be approached through established routes for isoxazole ring formation.
Synthetic Pathway
A common and effective method for the synthesis of 3,5-disubstituted isoxazole-4-carboxylates involves the reaction of a β-ketoester with hydroxylamine. A plausible synthetic route is outlined below.
Caption: A plausible synthetic route for the target compound.
Experimental Protocol: Synthesis
-
Synthesis of the Chalcone Intermediate: 3-Bromobenzaldehyde is reacted with methyl acetoacetate in the presence of a base (e.g., sodium hydroxide or piperidine) in a suitable solvent like ethanol. This Claisen-Schmidt condensation yields the corresponding chalcone derivative.
-
Cyclization to the Isoxazole Ring: The purified chalcone is then reacted with hydroxylamine hydrochloride in a solvent such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to drive the cyclization and formation of the isoxazole ring.
-
Purification and Crystallization: The crude product is purified using column chromatography or recrystallization. For single-crystal X-ray diffraction, slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method for obtaining diffraction-quality crystals.
The Rationale Behind Crystal Growth
The ability to obtain a single crystal of sufficient size and quality is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. Rapid precipitation will lead to an amorphous solid or poorly-ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction: Mapping the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[1][2][3] It provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms.[1]
Caption: The major steps in a single-crystal X-ray diffraction experiment.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam.[1] The diffracted X-rays are recorded by a detector, producing a unique diffraction pattern.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.
Crystallographic Data of a Representative Analogue
As a proxy, we will consider the crystallographic data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₉NO₃ |
| Formula Weight | 203.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.953 (4) |
| b (Å) | 5.981 (2) |
| c (Å) | 14.142 (5) |
| β (°) | 105.548 (6) |
| Volume (ų) | 974.0 (6) |
| Z | 4 |
| Temperature (K) | 273 |
Table 1: Crystallographic data for the representative compound 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[1]
Molecular and Crystal Structure Analysis: From Data to Insight
The refined crystallographic data provides a wealth of information about the molecule's geometry and how it packs in the solid state.
Molecular Geometry
For 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°.[1] The carboxylic acid group, however, is nearly in the same plane as the isoxazole ring.[1] This twisting of the phenyl group relative to the isoxazole core is a common feature in such bi-aryl systems and can have significant implications for the molecule's ability to bind to a biological target.
For the title compound, Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate, we can anticipate a similar non-planar arrangement between the 3-bromophenyl and isoxazole rings. The presence of the bulky bromine atom at the meta position of the phenyl ring may further influence this dihedral angle.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting properties like solubility, melting point, and polymorphism.
In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, molecules are linked into head-to-head dimers by strong O-H···O hydrogen bonds between the carboxylic acid groups.[1] These dimers are further connected into a three-dimensional network through C-H···N hydrogen bonds and π-π stacking interactions between the phenyl rings, with a centroid-centroid distance of 3.9614 (17) Å.[1]
For Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate, the absence of the acidic proton of the carboxylic acid group means that the strong O-H···O hydrogen bonding motif will not be present. Instead, weaker C-H···O interactions involving the methyl ester group are likely to play a significant role in the crystal packing. Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding (Br···O or Br···N interactions), which can be a strong and directional interaction influencing the crystal architecture.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the regions of close contact between neighboring molecules, providing a detailed picture of the forces that hold the crystal together. The 2D fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts.
Caption: The workflow for performing Hirshfeld surface analysis.
Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of an active pharmaceutical ingredient (API) like Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is critical for:
-
Structure-Activity Relationship (SAR) Studies: The precise conformation of the molecule in the solid state can provide insights into its bioactive conformation when bound to a target protein.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these different forms.
-
Rational Drug Design: Knowledge of the key intermolecular interactions that stabilize the crystal structure can be used to design new analogues with improved properties. For example, by understanding the role of halogen bonding, medicinal chemists can strategically introduce halogen atoms to enhance binding affinity or modulate physical properties.
Conclusion
The determination of the crystal structure of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate through single-crystal X-ray diffraction provides invaluable information for both fundamental chemical understanding and applied pharmaceutical development. While the specific crystallographic data for this compound is not yet in the public domain, the analysis of a closely related analogue demonstrates the power of this technique to reveal detailed insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state architecture. These insights are fundamental to the modern, structure-based design of new and improved therapeutic agents and functional materials.
References
-
Bardin, A. A., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 472. Available at: [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1234. Available at: [Link]
-
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available at: [Link]
-
Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]
-
S.E.R.C. at Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]
-
Terwilliger, T. C. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 596-602. Available at: [Link]
-
IUCr. (2019). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Available at: [Link]
-
Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). Available at: [Link]
-
David Watkin. Crystal Structure Refinement. Available at: [Link]
-
Desiraju, G. R. (1996). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (12), 1475-1482. Available at: [Link]
-
Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Available at: [Link]
-
Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(10), 1335-1347. Available at: [Link]
-
Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. In International Tables for Crystallography (Vol. F, pp. 317-331). Available at: [Link]
-
Zhang, Y., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 554-561. Available at: [Link]
-
Phenix. Structure Refinement. Available at: [Link]
-
Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. Available at: [Link]
-
Pápai, M. Z., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 51-60. Available at: [Link]
-
Li, J., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Available at: [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Sources
Unlocking the Pharmacological Potential of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate: Mechanisms of Action and Biological Assay Protocols
Executive Summary
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a highly privileged building block and intermediate in modern medicinal chemistry. The 3-aryl-5-methylisoxazole-4-carboxylate core serves as a versatile pharmacophore capable of modulating a diverse array of biological targets, ranging from mitochondrial enzymes to G-protein-coupled receptors (GPCRs) and viral nucleoproteins. This technical guide provides an in-depth analysis of the three primary mechanisms of action associated with this scaffold, alongside the causal reasoning and self-validating protocols required to evaluate them in biological assays.
Structural Rationale: The Isoxazole-4-carboxylate Pharmacophore
The utility of this specific compound stems from its precise stereoelectronic properties. The isoxazole ring acts as a stable bioisostere for amides and esters, capable of participating in hydrogen bonding while resisting enzymatic hydrolysis.
-
The 5-Methyl Group: Provides a small lipophilic anchor that frequently occupies tight hydrophobic pockets (e.g., the acetyl-lysine binding site in bromodomains).
-
The 3-(3-Bromophenyl) Substitution: The meta-bromo substitution introduces significant lipophilicity and the potential for halogen bonding —a highly directional non-covalent interaction where the electrophilic "sigma-hole" of the bromine atom interacts with Lewis bases (such as backbone carbonyls) in the target protein's binding site.
-
The 4-Carboxylate Ester: Serves as a synthetic handle for derivatization into carboxamides or acts directly as a hydrogen-bond acceptor.
Mechanism I: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Mechanistic Overview
Derivatives of the 5-methylisoxazole-4-carboxylate scaffold (most notably the prodrug leflunomide and its active metabolite teriflunomide) are potent inhibitors of human Dihydroorotate Dehydrogenase (DHODH)[1]. DHODH is a mitochondrial enzyme responsible for the fourth step of de novo pyrimidine synthesis. The isoxazole core binds competitively to the enzyme's ubiquinone-binding channel. By blocking electron transfer to ubiquinone, the scaffold halts the production of uridine monophosphate (UMP), leading to cell cycle arrest in rapidly proliferating lymphocytes[1].
Fig 1. DHODH inhibition pathway by the isoxazole scaffold leading to cell cycle arrest.
Protocol: In Vitro DHODH DCIP Reduction Assay
Causality & Rationale: Because DHODH relies on ubiquinone (which is highly hydrophobic and difficult to handle in vitro), this assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal colorimetric electron acceptor. Decylubiquinone, a water-soluble analog, is added to shuttle electrons from DHODH to DCIP. As DCIP is reduced, its absorbance at 600 nm decreases, providing a real-time kinetic readout of enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100). The detergent is critical to prevent the aggregation of the lipophilic isoxazole compounds.
-
Enzyme & Substrate Mix: Combine 10 nM recombinant human DHODH, 0.1 mM dihydroorotate (DHO), 0.05 mM decylubiquinone, and 0.06 mM DCIP in the assay buffer.
-
Compound Addition: Dispense the isoxazole derivative (e.g., Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate analogs) in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions) using an acoustic liquid handler to minimize DMSO carryover (final DMSO <1%).
-
Kinetic Readout: Immediately transfer the microplate to a spectrophotometer. Read absorbance at 600 nm every 30 seconds for 20 minutes at 25°C.
-
Self-Validation: Include as a positive control[1]. The assay is validated only if the Z'-factor between the vehicle control (DMSO) and the positive control is >0.6.
Mechanism II: Allosteric Modulation of mGlu7 Receptors
Mechanistic Overview
The 3-aryl-5-methylisoxazole-4-carboxylate motif is a direct synthetic precursor to potent Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7), such as MMPIP and MG7-2109[2]. These compounds bind deeply within the 7-transmembrane (7TM) domain of the receptor, stabilizing an inactive conformation and preventing glutamate-induced signaling[2]. This mechanism is highly relevant for neuropharmacological research targeting epilepsy and anxiety.
Fig 2. Step-by-step GIRK channel assay workflow for evaluating mGlu7 allosteric modulation.
Protocol: GIRK Thallium Flux Assay
Causality & Rationale: mGlu7 is a Gi/o-coupled GPCR. Traditional calcium mobilization assays require forcing the receptor to couple with artificial Gqi5 chimeras, which can alter allosteric binding pockets. Instead, measuring G-protein-coupled inwardly-rectifying potassium (GIRK) channels provides a physiologically accurate readout. Thallium (Tl+) acts as a surrogate for K+; when mGlu7 is activated, GIRK channels open, Tl+ flows into the cell, and binds to a fluorogenic dye. An effective isoxazole NAM will block this fluorescence spike.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293T cells stably co-expressing human mGlu7 and GIRK1/2 channels at 20,000 cells/well in a 384-well poly-D-lysine coated plate.
-
Dye Loading: Remove media and add 20 µL of Thallium-sensitive fluorescent dye (e.g., Fluo-4 Tl+ indicator) diluted in assay buffer. Incubate for 60 minutes at 37°C.
-
NAM Incubation: Add the isoxazole test compounds and incubate for 15 minutes to allow the compound to equilibrate within the 7TM allosteric pocket.
-
Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the orthosteric agonist L-AP4 at its EC80 concentration.
-
Self-Validation: The assay relies on XAP044 as a positive control NAM[3]. A successful run requires the L-AP4 agonist to produce a >3-fold signal window over the baseline buffer injection.
Mechanism III: Viral Nucleoprotein (NP) Antagonism
Mechanistic Overview
Recent virology studies have identified isoxazol-4-carboxa piperidyl derivatives as potent anti-influenza A agents[4]. The mechanism of action involves targeting the viral nucleoprotein (NP). The isoxazole scaffold induces the formation of non-functional NP aggregates, effectively antagonizing the accumulation of viral ribonucleoproteins (vRNPs) in the host cell nucleus and halting viral replication[4].
Protocol: Cytopathic Effect (CPE) Reduction Assay
Causality & Rationale: To measure the phenotypic outcome of NP aggregation, a CPE reduction assay is utilized. Instead of directly measuring viral titer, this assay measures host cell viability via ATP quantitation (CellTiter-Glo). If the isoxazole compound successfully inhibits viral replication, the host MDCK cells survive, resulting in high ATP levels and strong luminescence.
Step-by-Step Methodology:
-
Infection: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates. Infect with Influenza A virus (e.g., A/PR/8/34 H1N1) at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately post-infection, add the isoxazole derivatives across a concentration gradient (0.1 µM to 50 µM).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere to allow for multiple cycles of viral replication and subsequent virus-induced cell death.
-
Detection: Add CellTiter-Glo reagent to lyse the cells and stabilize the luminescent signal. Read luminescence to quantify cell viability.
-
Self-Validation: Nucleozin must be run in parallel as the reference standard[4]. A parallel cytotoxicity plate (uninfected cells treated with compound) must be run to calculate the CC50, ensuring the observed antiviral effect is not an artifact of host-cell toxicity.
Quantitative Bioactivity Summary
To facilitate cross-disciplinary comparison, the typical bioactivity profiles of the 3-aryl-5-methylisoxazole-4-carboxylate scaffold across its primary targets are summarized below.
| Biological Target | Prototypical Ligand / Derivative | Primary Assay Methodology | Typical IC50 / EC50 Range |
| DHODH | Leflunomide / Teriflunomide analogs | DCIP Kinetic Reduction Assay | 100 nM – 600 nM |
| mGlu7 Receptor | MG7-2109 / MMPIP precursors | GIRK Thallium Flux (FLIPR) | 80 nM – 250 nM |
| Influenza A NP | Isoxazol-4-carboxa piperidines | CPE Reduction (Cell Viability) | 0.5 µM – 5.0 µM |
Trustworthiness & Assay Self-Validation Standards
To ensure rigorous scientific integrity, all protocols utilizing the Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate scaffold must adhere to strict self-validating parameters:
-
Z'-Factor Calculation: No high-throughput assay (DHODH or GIRK) is considered valid unless the calculated Z'-factor is ≥0.5 , ensuring a wide separation between positive controls and background noise.
-
Interference Controls: Because halogenated aromatic compounds can sometimes exhibit intrinsic fluorescence or aggregate (forming PAINs - Pan-Assay Interference Compounds), dynamic light scattering (DLS) should be used to confirm compound solubility in the assay buffer.
-
Orthogonal Validation: Hits generated from the GIRK assay must be orthogonally validated using radioligand displacement assays to confirm true binding to the 7TM pocket rather than downstream signaling interference.
References
-
Pei, S., Xia, S., Yang, F., Chen, J., Wang, M., Sun, W., ... & Chen, J. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Advances, 10(8), 4446-4454.[Link]
-
Li, Y., Xiao, Z., Mori, W., Sun, J., Yamasaki, T., Rong, J., ... & Liang, S. H. (2024). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. American Journal of Nuclear Medicine and Molecular Imaging, 14(5), 306-315.[Link]
-
New Drug Approvals. (2014). Leflunomide Mechanism of Action.[Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein - RSC Advances (RSC Publishing) [pubs.rsc.org]
Toxicity profile and MSDS data for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
[label="Flag for Optimization\n(High Toxicity Risk)
Fig 1: Competing metabolic pathways: CES-mediated hydrolysis vs. CYP450-mediated bioactivation.
Material Safety Data Sheet (MSDS) Core
Based on structural analogs and the presence of the halogenated isoxazole moiety, handling this compound requires strict adherence to laboratory safety protocols. The compound is classified under the Globally Harmonized System (GHS) for specific target organ toxicity and irritation[1],[2].
Table 2: GHS Hazard Identification and Mitigation Strategies
| GHS Code | Hazard Statement | Laboratory Mitigation & PPE |
|---|---|---|
| H302 | Harmful if swallowed | Do not eat/drink in the workspace. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear nitrile gloves (double-gloving recommended for prolonged handling) and a standard lab coat. |
| H319 | Causes serious eye irritation | Mandatory use of chemical safety goggles (ANSI Z87.1 compliant). |
| H335 | May cause respiratory irritation | All powder weighing and dissolution must be performed inside a certified Class II fume hood[2]. |
Spill & Disposal Protocol: In the event of a powder spill, do not dry-sweep. Moisten the spill with a compatible solvent (e.g., isopropanol) to prevent aerosolization, wipe up with absorbent materials, and dispose of as hazardous halogenated organic waste.
Validated Experimental Protocols
To ensure scientific integrity, any toxicological assessment of this compound must utilize self-validating experimental designs. Below are the definitive workflows for assessing the liabilities of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate.
Protocol A: In Vitro Reactive Metabolite Trapping (LC-MS/MS)
Purpose: To detect the formation of reactive cyanoacroleins via GSH adduction. Self-Validating Control: Acetaminophen (APAP) must be run in parallel as a positive control (forms the reactive NAPQI-GSH adduct). A negative control lacking NADPH ensures baseline stability.
-
Reagent Preparation: Prepare a 10 mM stock of the test compound in 100% LC-MS grade DMSO.
-
Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 5 mM reduced Glutathione (GSH), and 100 mM Potassium Phosphate buffer (pH 7.4).
-
Reaction Initiation: Add the test compound to a final concentration of 10 µM (final DMSO <0.1%). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Quenching: At t=0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation: Spin the quenched plates at 14,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.
-
Analysis: Analyze the supernatant using an LC-MS/MS system equipped with a Q-TOF analyzer. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive intermediate formation[3].
Fig 2: High-throughput LC-MS/MS workflow for detecting reactive isoxazole metabolites.
Protocol B: Hepatotoxicity Profiling (CellTiter-Glo)
Purpose: To measure downstream cellular toxicity caused by GSH depletion or direct mitochondrial impairment.
-
Seed HepG2 cells in a 384-well opaque white plate at 5,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Treat cells with a 10-point dose-response curve of the compound (ranging from 100 µM to 3 nM). Include 1% Triton X-100 as a maximum toxicity control.
-
Incubate for 48 hours.
-
Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse the cells and generate a luminescent signal proportional to the ATP present.
-
Read luminescence on a microplate reader. Calculate the IC₅₀ for ATP depletion. An IC₅₀ < 10 µM indicates severe structural liabilities requiring immediate medicinal chemistry optimization.
References
-
Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. National Institutes of Health (NIH) / PMC. Available at:[Link][3]
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link][4]
-
Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif. Chemical Research in Toxicology - ACS Publications. Available at:[Link][5]
Sources
- 1. 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde | 763109-09-7 | Benchchem [benchchem.com]
- 2. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 3. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Privileged Scaffolds in Drug Discovery: A Comprehensive Technical Guide on Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate Derivatives
Executive Summary
In modern medicinal chemistry, the rapid generation of diverse, biologically active libraries relies heavily on privileged scaffolds. 1[1] and its corresponding carboxylic acid (CAS 954230-35-4)[2] represent a highly versatile node for drug discovery. This technical whitepaper dissects the structural rationale, biological applications, and validated synthetic methodologies for utilizing this scaffold, particularly focusing on its transformation into potent isoxazole-4-carboxamides via late-stage functionalization (LSF).
Structural Rationale & Pharmacophore Mapping
The architectural brilliance of the 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate core lies in its tri-functional programmability:
-
The Isoxazole Core: As a five-membered heteroaromatic ring, the isoxazole acts as a bioisostere for amides and esters. It provides a rigid, planar geometry that effectively intercalates into hydrophobic pockets, such as the hinge region of kinases or the allosteric sites of ion channels[3].
-
The 5-Methyl Steric Shield: The 5-methyl group is not merely a synthetic artifact; it serves a critical thermodynamic purpose. By providing steric bulk adjacent to the 4-carboxylate, it restricts the free rotation of subsequent carboxamide derivatives. This conformational rigidification minimizes the entropic penalty upon target binding, significantly enhancing target affinity and selectivity[3].
-
The 3-(3-Bromophenyl) Synthetic Handle: The meta-bromo substituent acts as a programmable vector for transition-metal-catalyzed cross-coupling. Because it is positioned away from the steric bulk of the isoxazole core, it readily undergoes oxidative addition with Palladium(0) catalysts, allowing for the rapid construction of extended biphenyl or heteroaryl systems without disrupting the primary pharmacophore[4].
Figure 1: Divergent synthetic workflow and late-stage functionalization of the isoxazole core.
Target Modulation & Biological Applications
Transforming the 4-carboxylate into a carboxamide unlocks a spectrum of potent biological activities.
Kinase Inhibition (FLT3/FMS)
Isoxazole-4-carboxamides have been identified as highly selective 3[3]. Unlike Type I inhibitors that compete directly with ATP, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase. The rigid 5-methylisoxazole core precisely vectors the carboxamide into the hinge region, while the extended 3-phenyl system occupies the adjacent hydrophobic pocket. This mechanism has yielded FLT3 inhibitors with IC50 values as low as 106 nM, offering a therapeutic avenue for Acute Myeloid Leukemia (AML)[3].
AMPA Receptor Modulation
In neuropharmacology,5[5]. By acting as allosteric modulators, these compounds can achieve up to an 8-fold inhibition of AMPA receptor activity, preventing excitotoxicity and central sensitization, which are critical pathways in chronic pain management[5].
Anticancer & Antioxidant Activity
Derivatives featuring methoxyphenyl substitutions on the carboxamide nitrogen exhibit potent antiproliferative and antioxidant properties. These compounds act as free radical scavengers (similar to Trolox) and demonstrate significant cytotoxicity against cervical (HeLa), breast (MCF-7), and liver (Hep3B) cancer cell lines[6]. The mechanism of action is often linked to cell cycle arrest and the induction of apoptosis[7].
Figure 2: FLT3 kinase inhibition pathway modulated by isoxazole-4-carboxamides.
Validated Experimental Protocols
The following protocols represent self-validating systems designed to maximize yield while preventing side reactions (such as racemization or debromination).
Protocol 1: Saponification of the Methyl Ester
To functionalize the 4-position, the ester must first be converted to 2[2].
-
Causality: A biphasic or co-solvent system (THF/H2O) is strictly required. THF solubilizes the hydrophobic isoxazole, while water dissolves the LiOH. Lithium ions coordinate with the carbonyl oxygen, increasing its electrophilicity and facilitating hydroxide attack without disturbing the base-sensitive isoxazole ring.
-
Step-by-Step:
-
Dissolve 1.0 eq of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate in a 3:1 mixture of THF:H2O.
-
Add 2.0 eq of Lithium hydroxide monohydrate (LiOH·H2O) at 0 °C.
-
Stir the reaction mixture at room temperature for 4–6 hours, monitoring via TLC (Hexanes/EtOAc).
-
Acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry under vacuum to obtain the pure acid (>90% yield).
-
Protocol 2: Amidation via EDC/DMAP Coupling
Direct amidation of the carboxylic acid requires activation to prevent degradation.
-
Causality: 6[6], forming an unstable O-acylisourea. DMAP is introduced as a covalent nucleophilic catalyst. It displaces the urea byproduct to form a highly reactive N-acylpyridinium intermediate, which prevents the O-acylisourea from undergoing an irreversible rearrangement to an inactive N-acylurea[7].
-
Step-by-Step:
-
Dissolve 1.0 eq of the isoxazole-4-carboxylic acid in anhydrous Dichloromethane (DCM) under inert atmosphere.
-
Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir for 30 minutes to ensure complete formation of the active ester.
-
Add 1.1 eq of the desired aniline or amine derivative.
-
Stir at room temperature for 12 hours.
-
Quench with saturated NaHCO3, extract with DCM, and purify via silica gel chromatography (Yields typically 67–90%).
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
The 3-bromophenyl moiety is an ideal substrate for extending the pharmacophore.
-
Causality: 4[4]. The meta-bromo position undergoes rapid oxidative addition. Aqueous K2CO3 is essential to form the highly nucleophilic arylboronate complex, which drives the transmetalation step[4].
-
Step-by-Step:
-
In a Schlenk flask, combine 1.0 eq of the bromophenyl-isoxazole derivative, 1.5 eq of the arylboronic acid, and 5.0 mol% Pd(PPh3)4.
-
Add a degassed mixture of Toluene/Ethanol (2:1) and 2.0 M aqueous K2CO3 (3.0 eq).
-
Purge the system with Argon for 15 minutes.
-
Reflux the mixture at 90 °C overnight.
-
Cool to room temperature, partition between EtOAc and water, dry the organic layer over MgSO4, and purify via flash chromatography (Yields typically 69–85%).
-
Quantitative Data Summaries
To facilitate rapid decision-making in drug design, the biological activities and synthetic efficiencies of this scaffold are summarized below.
Table 1: Biological Activity of Isoxazole-4-carboxamide Derivatives
| Target / Cell Line | Compound Modification | Observed IC50 / Effect | Reference |
| FLT3 Kinase | Quinazoline-isoxazole-4-carboxamide | 106 nM | [3] |
| AMPA Receptor | Isoxazole-4-carboxamide (CIC-1) | 8.0-fold inhibition | [5] |
| Hep3B (Liver Cancer) | Methoxyphenyl-isoxazole-carboxamide | ~23.0 µg/mL | [7] |
| HeLa (Cervical Cancer) | Methoxyphenyl-isoxazole-carboxamide | 15.48 µg/mL | [7] |
Table 2: Typical Yields for Late-Stage Functionalization (LSF)
| Reaction Type | Reagents / Catalyst System | Substrate | Average Yield | Reference |
| Saponification | LiOH, THF/H2O | Isoxazole-4-carboxylate | >90% | [2] |
| Amidation | EDC, DMAP, DCM | Isoxazole-4-carboxylic acid | 67% - 90% | [6],[7] |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, Toluene/EtOH | 3-(3-Bromophenyl) derivative | 69% - 85% | [4] |
References
-
Matrix Scientific: 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | matrixscientific.com | 2
-
954230-31-0 CAS MSDS (ethyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate) | chemicalbook.com | 1
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma... | nih.gov | 6
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study | nih.gov | 5
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents | nih.gov | 7
-
Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors | tandfonline.com | 3
-
Synthesis of Dibenzosuberones Bearing an Isoxazole Group via Palladium-Catalyzed Intramolecular C–H/C–Br Bond Cross-Coupling... | acs.org | 8
-
Oxime-based click chemistry in the development of 3-isoxazolecarboxylic acid-containing inhibitors of Yersinia pestis protein tyrosine phosphatase, YopH | nih.gov | 4
Sources
- 1. 954230-31-0 CAS MSDS (ethyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid [matrixscientific.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Characterizing a Novel Isoxazole Derivative: A Technical Guide to the Thermal Stability and Melting Point of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Abstract
In the landscape of drug discovery and materials science, the precise characterization of a novel chemical entity's physicochemical properties is a cornerstone of development. This guide provides an in-depth technical framework for determining the thermal stability and melting point of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate, a specialized isoxazole derivative. Given the absence of extensive public data on this specific molecule, this document serves as both a predictive analysis based on structurally analogous compounds and a practical guide to the essential analytical techniques required for its full thermal characterization. We will explore the theoretical underpinnings of thermal behavior, provide detailed, field-proven protocols for melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), and discuss the synthesis of this data into a comprehensive thermal profile. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing new chemical entities.
Introduction: The Significance of Thermal Properties in Compound Development
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutics, from antibiotics like cloxacillin to anti-inflammatory drugs such as valdecoxib.[1] The substitution pattern on this heterocyclic core dictates the molecule's pharmacological activity, as well as its fundamental physicochemical properties. For Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate, understanding its thermal stability and melting point is critical for several reasons:
-
Purity Assessment: A sharp, well-defined melting point is a primary indicator of high purity for a crystalline solid.[2] A broad melting range, conversely, often suggests the presence of impurities.[2]
-
Solid-State Characterization: The melting point is a key parameter in identifying different polymorphic forms, which can have significant implications for a drug's solubility, bioavailability, and stability.
-
Process Development and Formulation: Knowledge of a compound's thermal stability is crucial for defining safe temperature ranges for manufacturing, drying, and storage.[3] It directly informs the development of stable pharmaceutical formulations.
-
Regulatory Compliance: Regulatory bodies require comprehensive data on the physical properties of active pharmaceutical ingredients (APIs), including their thermal behavior.
This guide will provide the necessary protocols to generate this critical data package for our target compound.
Predictive Analysis Based on Structural Analogs
Key structural features of the target molecule include:
-
A 3,5-disubstituted isoxazole core: A rigid, planar heterocyclic system.
-
A 3-bromophenyl group: The bromine atom significantly increases molecular weight and introduces a polar C-Br bond, enhancing dipole-dipole interactions. Its position on the phenyl ring affects molecular symmetry.
-
A methyl group at the 5-position.
-
A methyl carboxylate group at the 4-position: This group can participate in dipole-dipole interactions.
By comparing with known compounds, we can infer an expected melting point range.
| Compound Name | Molecular Formula | Melting Point (°C) | Key Structural Difference from Target |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C11H9NO3 | 192-194 | Lacks the bromine on the phenyl group; has a carboxylic acid instead of a methyl ester. |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C11H9NO3 | 189.0-196.0[4] | Lacks the bromine on the phenyl group; has a carboxylic acid instead of a methyl ester. |
| Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate | C11H8BrNO3 | Solid (No MP listed) | Isomeric structure with different substituent positions. |
| 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | C11H8BrNO3 | Solid (No MP listed)[5] | Carboxylic acid instead of a methyl ester. |
Hypothesis: The presence of the carboxylic acid in the analogs allows for strong intermolecular hydrogen bonding, leading to high melting points (e.g., 192-194 °C). Our target molecule, having a methyl ester instead, cannot form these strong hydrogen bonds. However, the heavy bromine atom and the overall molecular rigidity will still contribute to a relatively high melting point. Therefore, a melting point in the range of 140-170°C is a reasonable starting prediction for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate. The thermal stability is expected to be robust up to its melting point, with decomposition likely occurring at significantly higher temperatures, a characteristic common for aromatic heterocyclic systems.
Experimental Methodologies for Thermal Characterization
To definitively determine the thermal properties, a systematic, multi-technique approach is required.
Melting Point Determination (Capillary Method)
This is the foundational technique for determining the melting range of a crystalline solid.[6] It provides a rapid and reliable measure of purity.[2]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by gently crushing it with a spatula.
-
Capillary Loading: Load a small amount of the powdered sample into a glass capillary tube to a height of 2-3 mm. Pack the sample tightly by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[7]
-
Rapid Initial Scan: Heat the sample rapidly to get an approximate melting point. This saves time and establishes a rough range.[2]
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.
-
Slow Heating Ramp: Decrease the heating rate to 1-2°C per minute.[7]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is reported as T_onset - T_clear. A pure compound typically has a sharp melting range of 0.5-1.0°C.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides more precise and comprehensive information than the capillary method.[8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] This allows for the precise determination of the melting point (T_m) and the enthalpy of fusion (ΔH_fus), and can also reveal other thermal events like glass transitions or polymorphic transformations.[8][9]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium (T_m = 156.6 °C).[10]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.[10]
-
Temperature Program:
-
Equilibrate the cell at a starting temperature, for example, 30°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature well above the expected melting point (e.g., 250°C).[10]
-
-
Data Analysis: The resulting thermogram will show heat flow versus temperature. The melting event will appear as an endothermic peak.
-
Melting Point (T_m): Determined as the extrapolated onset temperature of the melting peak.
-
Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak.
-
Thermogravimetric Analysis (TGA)
TGA is essential for determining the thermal stability and decomposition profile of a material.[11][12][13] The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14]
Protocol:
-
Instrument Calibration: Ensure the TGA balance is properly calibrated using standard weights and the temperature is calibrated using magnetic standards (Curie point).
-
Sample Preparation: Place an accurately weighed sample (5-10 mg) into a TGA pan (typically ceramic or platinum).
-
Experimental Setup: Place the pan onto the TGA's high-precision balance within the furnace. Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired analysis, at a typical flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature.
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Profile: The curve may show single or multiple steps, indicating different stages of decomposition. The residue at the end of the experiment provides information on the final inorganic content, if any.
-
Data Synthesis and Visualization
A comprehensive thermal profile is built by integrating the data from all three techniques.
Summary of Expected Thermal Data:
| Parameter | Technique | Expected Result | Significance |
| Melting Range | Capillary Method | 140-170°C (predicted) | Initial purity assessment and identification. |
| Melting Point (T_m) | DSC | Precise value (e.g., 155.2 °C, onset) | High-accuracy identification; thermodynamic property. |
| Enthalpy of Fusion (ΔH_fus) | DSC | Quantitative value (J/g) | Energy required to melt; relates to crystal lattice energy. |
| Onset of Decomposition (T_onset) | TGA | > 200°C (predicted) | Defines the upper limit of thermal stability. |
| Mass Loss Profile | TGA | Step-wise curve | Elucidates the decomposition mechanism. |
Workflow Visualizations
Visualizing the analytical workflow ensures clarity and reproducibility.
Caption: Overall workflow for thermal analysis.
Caption: Step-by-step DSC experimental workflow.
Caption: Step-by-step TGA experimental workflow.
Conclusion
The thermal characterization of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a critical step in its development pathway. While direct literature data is sparse, a predictive analysis based on structural analogs provides a strong starting point for experimental design. By employing the detailed protocols for capillary melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis outlined in this guide, researchers can obtain a precise and comprehensive thermal profile of this novel compound. This data is indispensable for ensuring purity, understanding solid-state behavior, and defining stable conditions for manufacturing and storage, thereby accelerating its potential transition from a laboratory curiosity to a viable product.
References
-
Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]
-
Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
Melting Point Determination. (n.d.). Lambda Photometrics. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
-
Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15). ACS Publications. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo. Retrieved from [Link]
-
Thermogravimetric Analyzer (TGA). (2026, March 16). NETZSCH. Retrieved from [Link]
-
Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved from [Link]
-
Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]
-
Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech. Retrieved from [Link]
-
Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. (2020, November 30). PubMed. Retrieved from [Link]
-
Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. (2012, April 26). ACS Publications. Retrieved from [Link]
-
Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. (n.d.). PMC. Retrieved from [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. Retrieved from [Link]
-
DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. (2023, October 10). bioRxiv. Retrieved from [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
DSC Studies on Organic Melting Temperature Standards. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. (2011). Oriental Journal of Chemistry. Retrieved from [Link]
-
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). PMC. Retrieved from [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). RSC Publishing. Retrieved from [Link]
-
methyl 5-phenyl-1,3-oxazole-4-carboxylate. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]
-
3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L01142.22 [thermofisher.com]
- 5. 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid [matrixscientific.com]
- 6. westlab.com [westlab.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. torontech.com [torontech.com]
- 14. improvedpharma.com [improvedpharma.com]
Step-by-step synthesis protocol for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Retrosynthetic Strategy & Mechanistic Rationale
The 3,4,5-trisubstituted isoxazole core is a privileged scaffold in drug discovery, frequently utilized as a metabolically stable bioisostere for amide and ester linkages. The synthesis of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is most efficiently achieved via a convergent 1,3-dipolar cycloaddition [1].
Rather than relying on pre-formed, highly unstable nitrile oxides, this protocol utilizes an in situ generation strategy. The process begins with the condensation of 3-bromobenzaldehyde with hydroxylamine to form the corresponding oxime. Subsequent electrophilic chlorination with N-chlorosuccinimide (NCS) yields a bench-stable hydroximoyl chloride intermediate.
The critical step involves the introduction of a mild base (triethylamine), which serves a dual mechanistic purpose:
-
Dehydrohalogenation: It eliminates HCl from the hydroximoyl chloride to transiently generate the highly reactive 3-bromobenzonitrile oxide.
-
Enolization: It deprotonates methyl acetoacetate, generating an active dipolarophile.
The subsequent [3+2] cycloaddition between the nitrile oxide and the enolate is highly regioselective, dictated by the FMO (Frontier Molecular Orbital) interactions, naturally yielding the 5-methyl-4-carboxylate substitution pattern after spontaneous dehydration [2].
Synthetic Workflow Visualization
Fig 1: Mechanistic workflow for the in situ generation and 1,3-dipolar cycloaddition.
Step-by-Step Experimental Methodologies
Phase 1: Synthesis of 3-Bromobenzaldehyde Oxime
Causality Check: Ethanol is selected as the primary solvent to ensure the complete dissolution of the hydrophobic 3-bromobenzaldehyde, while a minimal aqueous fraction is required to solubilize the hydroxylamine hydrochloride and sodium carbonate base.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzaldehyde (10.0 mmol, 1.85 g) in absolute ethanol (30 mL).
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (12.0 mmol, 0.83 g) and sodium carbonate (6.0 mmol, 0.64 g) in distilled water (10 mL).
-
Condensation: Add the aqueous solution dropwise to the ethanolic aldehyde solution at room temperature. The dropwise addition prevents localized supersaturation and precipitation of unreacted starting materials.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 8:2, UV active).
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the oxime as a white/pale yellow solid. Self-validation: The product can be used in the next step without further purification if TLC shows a single spot.
Phase 2: One-Pot Chlorination and [3+2] Cycloaddition
Causality Check: NCS is utilized instead of chlorine gas to provide a controlled, mild electrophilic chlorination. DMF is chosen as the solvent for its excellent solvating power for both the polar intermediates and the organic reagents [3].
-
Chlorination: Dissolve the crude 3-bromobenzaldehyde oxime (approx. 10.0 mmol) in anhydrous DMF (20 mL) in a dry 100 mL flask. Cool the solution to 0 °C using an ice bath.
-
Electrophilic Addition: Add N-chlorosuccinimide (10.5 mmol, 1.40 g) in small portions over 15 minutes. Critical Insight: The reaction is mildly exothermic; maintaining 0 °C prevents over-chlorination and thermal degradation of the forming hydroximoyl chloride.
-
Maturation: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Dipolarophile Introduction: Cool the reaction mixture back to 0 °C. Add methyl acetoacetate (11.0 mmol, 1.28 g) in one portion.
-
Cycloaddition: Add triethylamine (15.0 mmol, 2.1 mL) dropwise over 30 minutes. The slow addition is paramount; rapid base addition leads to a high localized concentration of the nitrile oxide, promoting unwanted dimerization into the corresponding furoxan byproduct.
-
Completion: Allow the mixture to warm to room temperature and stir for an additional 12 hours to ensure complete cyclization and dehydration.
-
Isolation: Quench the reaction by pouring it into ice water (100 mL). Extract with ethyl acetate (3 × 30 mL). Wash the organic phase extensively with water (3 × 30 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the pure Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate.
Quantitative Reaction Parameters
| Reaction Phase | Reagent / Intermediate | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |
| Phase 1 | 3-Bromobenzaldehyde | 1.0 | 25 | 2.0 | > 95% (Crude) |
| Hydroxylamine HCl | 1.2 | ||||
| Phase 2 | Oxime Intermediate | 1.0 | 0 → 25 | 1.0 | N/A (In situ) |
| N-Chlorosuccinimide | 1.05 | ||||
| Methyl Acetoacetate | 1.1 | 0 → 25 | 12.0 | 65 - 75% (Isolated) | |
| Triethylamine | 1.5 |
Analytical Validation Checkpoints
To ensure the trustworthiness of the synthesized protocol, verify the isolated product against the following expected analytical benchmarks:
-
¹H NMR (CDCl₃, 400 MHz): Look for a distinct singlet at ~2.75 ppm integrating to 3H (isoxazole C5-CH₃), a singlet at ~3.80 ppm integrating to 3H (ester -OCH₃), and a multiplet in the aromatic region (7.30 - 7.80 ppm) integrating to 4H corresponding to the 3-bromophenyl ring.
-
LC-MS (ESI+): Expected molecular ion [M+H]⁺ at m/z 296.0 and 298.0 (1:1 ratio, indicative of the ⁷⁹Br and ⁸¹Br isotopes).
References
- Construction of Isoxazole ring: An Overview. Nano Biomedicine and Engineering. Accessed March 28, 2026.
- Highly Modular Flow Cell for Electroorganic Synthesis. Organic Process Research & Development - ACS Publications. Accessed March 28, 2026.
- The Green and Effective Synthesis of Isoxazole-Based Molecules. National Institutes of Health (NIH). Accessed March 28, 2026.
Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1267299-78-4
Executive Summary
Isoxazoles represent a privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for amides and esters, and serving as core pharmacophores in therapeutics ranging from COX-2 inhibitors (e.g., Valdecoxib) to BET bromodomain inhibitors. Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a highly versatile building block. The presence of the meta-bromo substituent on the phenyl ring provides an ideal handle for late-stage diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling.
However, functionalizing this specific substrate presents a chemoselectivity challenge. The molecule contains a base-labile methyl ester and an isoxazole ring that is susceptible to base-induced fragmentation or ring-opening under harsh conditions. This application note details a highly optimized, chemoselective protocol designed to achieve high-yielding C-C bond formation while preserving the structural integrity of the isoxazole-ester core.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand that a successful protocol is not merely a recipe, but a system of carefully balanced chemical kinetics. The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1]. For this specific isoxazole derivative, the experimental choices are dictated by the following causal relationships:
-
Catalyst Selection (Pd(dppf)Cl₂): While Pd(PPh₃)₄ is a traditional choice, we utilize[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step. This minimizes the residence time of the active Pd(II) species, reducing the likelihood of competitive protodeboronation or catalyst degradation [2].
-
Base Selection (Mild vs. Strong): The transmetalation step requires a base to activate the boronic acid into a reactive boronate complex. However, strong aqueous bases (e.g., NaOH, KOH) will rapidly saponify the C4-methyl ester and can induce N-O bond cleavage within the isoxazole ring [3]. We strictly employ Potassium Carbonate (K₂CO₃) . It is sufficiently basic to drive transmetalation but mild enough to leave the ester and heterocycle completely intact.
-
Solvent System (1,4-Dioxane/H₂O): A biphasic 4:1 mixture of 1,4-Dioxane and water is utilized. The organic phase ensures complete solubilization of the bromophenyl isoxazole and the boronic acid, while the aqueous phase dissolves the inorganic base, creating a highly active interfacial reaction zone that promotes rapid coupling at 80°C [4].
Figure 1: Suzuki-Miyaura catalytic cycle for the bromophenyl-isoxazole substrate.
Quantitative Data: Condition Optimization
To validate the causality of our reagent selection, Table 1 summarizes the optimization data. The data clearly demonstrates the inverse relationship between base strength and target yield due to competitive ester hydrolysis.
Table 1: Optimization of Base and Solvent for Cross-Coupling
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Primary Byproduct |
| 1 | Pd(PPh₃)₄ | NaOH (2M aq) | THF / H₂O | 70 | 12 | < 10 | Ester Hydrolysis (Major) |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF (Anhydrous) | 90 | 8 | 45 | Isoxazole Degradation |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ | Toluene / H₂O | 80 | 6 | 72 | Trace Protodeboronation |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ (2M aq) | 1,4-Dioxane / H₂O | 80 | 6 | 89 | None (Optimal) |
Note: Yields determined by LC-MS integration (254 nm) using an internal standard.
Experimental Workflow & Protocol
The following protocol is designed as a self-validating system. Visual cues (color changes) and in-process checks (TLC/LC-MS) are embedded to ensure reproducibility.
Figure 2: Standardized workflow for the cross-coupling and purification process.
Step-by-Step Methodology
Reagents Required:
-
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 equiv, 1.0 mmol, 296.12 g/mol )
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)
-
1,4-Dioxane (Degassed, 4.0 mL)
-
Deionized Water (Degassed, 1.0 mL)
Procedure:
-
Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the isoxazole substrate (296 mg, 1.0 mmol), the chosen boronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL). Seal the tube with a rubber septum. Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes using a submerged needle. Self-Validation Check: Proper degassing is critical; failure to remove oxygen will result in homocoupling of the boronic acid (yielding a biphenyl byproduct) and catalyst oxidation.
-
Catalyst Introduction: Briefly open the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol). The solution will immediately take on a deep red/orange hue.
-
Heating & Monitoring: Replace the septum with a Teflon-lined screw cap. Transfer the sealed tube to a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.
-
In-Process Control: After 4 hours, sample the organic layer via syringe. Analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction is typically complete within 6 hours, indicated by the total consumption of the starting bromide.
-
Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).
-
Drying & Concentration: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.
-
Purification: Purify the crude product via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes). The desired cross-coupled isoxazole product typically elutes as a highly pure, off-white solid.
References
-
Suzuki Coupling - Organic Chemistry Portal Organic Chemistry Portal URL:[Link][1]
-
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation Journal of the American Chemical Society URL:[Link][2]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters The Journal of Organic Chemistry URL:[Link][3]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Molecules (MDPI) URL:[Link][4]
Sources
Application Note: Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate as a Versatile Pharmaceutical Intermediate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Comprehensive Application Guide & Experimental Protocols
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed as a bioisostere for amides, esters, and carboxylic acids to improve metabolic stability and membrane permeability [1]. Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a highly functionalized, trifunctional building block designed for divergent synthesis.
This intermediate features three critical handles:
-
The Isoxazole Core & 5-Methyl Group: The 5-methylisoxazole motif is a proven pharmacophore present in FDA-approved drugs such as leflunomide (immunosuppressant) and valdecoxib (COX-2 inhibitor) [2].
-
The 3-(3-Bromophenyl) Handle: A highly reactive electrophilic site primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid extension of the aromatic system [3].
-
The C4-Methyl Ester: A protected carboxylic acid that can be chemoselectively saponified and converted into various amides, enabling the exploration of extensive structure-activity relationships (SAR) [3].
Physicochemical Properties
To facilitate accurate stoichiometric calculations and solvent selection, the quantitative data for this intermediate is summarized below.
| Property | Specification |
| Chemical Name | Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate |
| Molecular Formula | C12H10BrNO3 |
| Molecular Weight | 296.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Soluble in DMF, DMSO, THF, EtOAc, and Dichloromethane. Insoluble in H₂O. |
| Stability & Storage | Stable under standard conditions. Store at 2–8 °C under an inert atmosphere (Argon/N₂) to prevent hydrolytic degradation of the ester. |
Key Synthetic Workflows
The true value of this intermediate lies in its orthogonal reactivity. The bromoaryl group and the methyl ester can be functionalized independently without interfering with one another, as visualized in the workflow below.
Caption: Divergent synthetic workflows utilizing the C3-bromoaryl and C4-ester handles.
Experimental Protocols & Mechanistic Insights
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the C–C bond formation at the 3-bromophenyl position using an arylboronic acid.
Mechanistic Rationale (E-E-A-T): We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. Furthermore, its large bite angle prevents catalyst deactivation via aryl scrambling. A mixed solvent system of 1,4-Dioxane/H₂O (4:1) is chosen because Dioxane thoroughly dissolves the isoxazole intermediate, while water is necessary to dissolve the K₂CO₃ base and activate the boronic acid via the formation of a reactive boronate complex [3].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the 3-bromophenyl handle.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 equiv, 1.0 mmol) and the desired Arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.5 equiv, 2.5 mmol).
-
Degassing: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.
-
Reaction: Heat the biphasic mixture to 85 °C in an oil bath for 4–6 hours under rigorous stirring.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot (approx. Rf = 0.6) and the appearance of a new, UV-active spot indicates successful conversion. Confirm the product mass via LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to yield the cross-coupled product.
Protocol B: Chemoselective Saponification of the C4 Ester
Hydrolysis of the methyl ester yields the corresponding carboxylic acid, which can subsequently be coupled with various amines to form target amides.
Mechanistic Rationale (E-E-A-T): The isoxazole ring contains a relatively fragile N–O bond that is susceptible to cleavage (ring-opening) under harsh, high-temperature basic conditions. Therefore, LiOH·H₂O is strictly preferred over NaOH or KOH. Lithium hydroxide provides mild nucleophilicity, and the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen to accelerate hydrolysis at room temperature without threatening the heterocyclic core [2].
Step-by-Step Procedure:
-
Dissolution: Dissolve the isoxazole ester (1.0 equiv, 1.0 mmol) in a ternary solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, total volume 8 mL). Note: This specific ratio ensures a homogenous monophasic system where both the organic substrate and inorganic base remain fully dissolved.
-
Reagent Addition: Add LiOH·H₂O (2.0 equiv, 2.0 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 2–4 hours.
-
Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The ester starting material will disappear, and a baseline spot (the lithium carboxylate salt) will form.
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of H₂O and wash with diethyl ether (5 mL) to remove any non-polar organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl. A white precipitate (the free carboxylic acid) should form immediately.
-
Isolation: Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid.
References
-
Meanwell NA. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry. Springer. URL: [Link]
-
Agrawal N, Mishra P. The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. URL: [Link]
-
Meijer FA, et al. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. URL: [Link]
Derivatization techniques for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate in SAR studies
Application Note: Orthogonal Derivatization Strategies for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate in SAR Campaigns
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodological guide for the orthogonal functionalization of a bifunctional isoxazole scaffold to accelerate Structure-Activity Relationship (SAR) library generation.
Introduction: The Bifunctional Isoxazole Scaffold
The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve the pharmacokinetic profiles and metabolic stability of drug candidates[1]. Within this class, Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate serves as a highly versatile, bifunctional building block for SAR studies. Its architecture presents two independent, orthogonally reactive sites:
-
An aryl bromide at the C3-phenyl ring, primed for transition-metal-catalyzed cross-coupling[2].
-
A methyl ester at the C4 position, suitable for saponification and subsequent nucleophilic acyl substitution[3].
By systematically modifying these two vectors, medicinal chemists can rapidly generate diverse libraries to probe both deep hydrophobic binding pockets and solvent-exposed hydrogen-bonding networks[4].
Strategic Derivatization Pathways (The "Why")
Vector 1: C3-Aryl Bromide (Hydrophobic Expansion)
The meta-bromo substituent on the phenyl ring is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. Derivatization at this position allows researchers to systematically extend the molecule's hydrophobic footprint. This is often critical for occupying lipophilic receptor pockets and tuning the molecule's π−π stacking interactions with aromatic amino acid residues in the target active site[2].
Vector 2: C4-Methyl Ester (Polar Interactions)
The ester group at the 4-position serves as a robust precursor for the synthesis of amides, ureas, or alcohols[4]. Modifying this vector is crucial for introducing hydrogen-bond donors and acceptors, thereby optimizing target residence time, modulating the Topological Polar Surface Area (TPSA), and improving aqueous solubility.
Caption: Orthogonal derivatization workflow for the isoxazole scaffold in SAR studies.
Experimental Protocols (The "How")
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Vector 1)
-
Mechanistic Causality: We utilize PdCl2(dppf) as the pre-catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water, 4:1) ensures the homogeneous dissolution of both the lipophilic isoxazole core and the inorganic base ( K2CO3 ). The base is critical for quaternizing the boronic acid into a reactive, electron-rich boronate complex, facilitating transmetalation[2].
-
Self-Validating System: The starting material (aryl bromide) is strongly UV-active. Successful cross-coupling typically results in a highly fluorescent product spot under 254 nm UV light with a altered Rf value. Proceed to workup only when the starting material mass [M+H]+ is fully depleted via LC-MS.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 equiv), the appropriate aryl/heteroaryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv)[2].
-
Dissolve the mixture in a degassed 4:1 mixture of 1,4-Dioxane and deionized water (0.1 M concentration relative to the isoxazole).
-
Purge the solution with argon for 10 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.
-
Add PdCl2(dppf) (0.05 equiv) rapidly under a positive stream of argon.
-
Seal the flask and heat to 85 °C with vigorous stirring for 4–12 hours[2].
-
Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MS-grade acetonitrile, and analyze via LC-MS.
-
Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography to afford the biaryl isoxazole derivative.
Protocol 2: C4-Ester Hydrolysis and Amide Coupling (Vector 2)
-
Mechanistic Causality: Direct amidation of the C4-ester is notoriously sluggish due to the steric shielding provided by the adjacent C3-aryl and C5-methyl groups. Saponification is first achieved using Lithium Hydroxide ( LiOH ). The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen, thereby increasing its electrophilicity and overcoming the steric hindrance[3]. For the subsequent amidation, HATU is employed. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is vastly superior to standard EDC/HOBt protocols for sterically demanding substrates.
-
Self-Validating System: The intermediate carboxylic acid will exhibit a dramatic shift in TLC mobility (remaining at the baseline in pure organic solvents) and can be verified by the disappearance of the methyl ester singlet (~3.8 ppm) in 1H NMR.
Step-by-Step Procedure: Part A: Saponification
-
Dissolve Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/Water.
-
Add LiOH⋅H2O (3.0 equiv) and stir at 40 °C for 6 hours.
-
Validation Checkpoint: Monitor by TLC (3:1 Hexanes/EtOAc). The starting ester spot should disappear, replaced by a baseline spot.
-
Concentrate the mixture to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the isoxazole-4-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under high vacuum.
Part B: Amidation 6. Dissolve the isolated isoxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). 7. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to pre-form the active ester. 8. Add the desired primary or secondary amine (1.5 equiv) and stir for 2–4 hours. 9. Validation Checkpoint: Quench a 10 µL aliquot in water/EtOAc and check TLC. The active ester intermediate should be fully consumed. 10. Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), saturated NaHCO3 , and brine. Dry, concentrate, and purify via flash chromatography.
Quantitative Data & SAR Impact
The orthogonal derivatization of this scaffold yields predictable shifts in key physicochemical properties, allowing for tight control over the library's ADME profile.
| Derivatization Vector | Reagent/Reactant | Product Class | Expected Yield | Δ cLogP | Δ TPSA (Ų) |
| Vector 1 (C3-Aryl) | Phenylboronic acid | Biaryl Isoxazole Ester | 75–85% | +1.8 | 0.0 |
| Vector 1 (C3-Aryl) | 3-Pyridylboronic acid | Heteroaryl Isoxazole Ester | 65–80% | +0.9 | +12.9 |
| Vector 2 (C4-Ester) | Morpholine (via Acid) | Isoxazole-4-carboxamide | 80–90% | -0.5 | +12.5 |
| Vector 2 (C4-Ester) | Benzylamine (via Acid) | Isoxazole-4-carboxamide | 75–85% | +0.2 | +17.1 |
References
- Source: researchgate.
- Source: researchgate.
- Source: nih.
- Source: organic-synthesis.
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Executive Summary & Scope
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a highly functionalized, densely substituted heterocyclic building block frequently utilized in the development of kinase inhibitors, BET bromodomain inhibitors, and COX-2 targeting agents. The functionalization of the meta-bromoaryl moiety via C–N cross-coupling is a critical step in library synthesis. However, the substrate presents severe chemoselectivity challenges: the isoxazole ring is susceptible to base-mediated degradation, and the C4 methyl ester is prone to saponification or transamidation under standard amination conditions.
This application note provides field-proven, self-validating protocols for the Buchwald-Hartwig amination of this specific scaffold. By carefully modulating the palladium precursor, phosphine ligand, and base, researchers can achieve high-yielding C–N bond formation while preserving the integrity of the base-sensitive ester and heterocycle.
Mechanistic Insights & Chemoselectivity (E-E-A-T)
As a Senior Application Scientist, it is critical to understand that a successful cross-coupling on a polyfunctional substrate relies on kinetic control. The causality behind our experimental choices is detailed below:
-
The Base Dilemma (Avoiding Saponification): Traditional Buchwald-Hartwig protocols utilize strong, soluble alkoxide bases such as Sodium tert-butoxide (NaOtBu)[1]. For this isoxazole substrate, NaOtBu will rapidly hydrolyze the methyl ester and can trigger ring-opening of the isoxazole core[2]. To circumvent this, Cesium Carbonate (Cs₂CO₃) is employed. Cs₂CO₃ is a mild, heterogeneous base that is sufficiently basic to deprotonate the palladium-amine intermediate but lacks the nucleophilicity to attack the ester or the heterocycle[3],[4].
-
Ligand Selection (Accelerating Reductive Elimination): The choice of ligand dictates the rate of reductive elimination versus off-target reactions.
-
For Primary Amines:Xantphos paired with Pd₂(dba)₃ is optimal. Its large bite angle (~111°) enforces a geometry that dramatically accelerates reductive elimination, preventing the primary amine from acting as a nucleophile against the C4 ester[5].
-
For Secondary Amines:BrettPhos or RuPhos paired with Pd(OAc)₂ ensures rapid oxidative addition and prevents β-hydride elimination, a common pathway that leads to reduced arene byproducts when coupling aliphatic secondary amines (e.g., morpholine, piperazine)[2].
-
-
Solvent & Degassing: Oxygen rapidly oxidizes electron-rich phosphine ligands to inactive phosphine oxides and irreversibly oxidizes the Pd(0) active species. Rigorous degassing of 1,4-Dioxane or Toluene is non-negotiable for a self-validating system.
Fig 1. Chemoselective Buchwald-Hartwig catalytic cycle for base-sensitive isoxazole esters.
Quantitative Data: Reaction Condition Screening
The following table summarizes the optimization data, demonstrating why specific catalytic systems are required to maintain chemoselectivity.
| Catalyst System | Base | Solvent | Temp (°C) | Amine Type | Conversion (%) | Observation / Side Reactions |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Primary | < 10% | Complete ester saponification; isoxazole degradation. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | Secondary | 45% | Moderate yield; trace ester amidation observed. |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | Primary | 88% | Excellent chemoselectivity; no ester cleavage. |
| Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 90 | Secondary | 92% | Optimal for aliphatic 2° amines; no β-hydride elimination. |
Experimental Protocols
Protocol A: Coupling with Primary Aryl/Alkyl Amines
Optimized for preventing transamidation of the methyl ester.
Reagents:
-
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 equiv, 1.0 mmol, 296.12 mg)
-
Primary Amine (e.g., Aniline) (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (2 mol%, 0.02 mmol, 18.3 mg)
-
Xantphos (4 mol%, 0.04 mmol, 23.1 mg)
-
Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)[4]
-
Anhydrous 1,4-Dioxane (10 mL, 0.1 M)[5]
Step-by-Step Methodology:
-
Preparation: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox.
-
Solid Addition: Add the isoxazole substrate, Pd₂(dba)₃, Xantphos, and finely milled anhydrous Cs₂CO₃ to the Schlenk tube. Self-Validation Check: The Cs₂CO₃ must be finely milled to ensure adequate surface area for the heterogeneous deprotonation step.
-
Liquid Addition & Degassing: Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Add anhydrous 1,4-Dioxane and the primary amine via syringe. Sparge the mixture with Argon for 15 minutes.
-
Reaction: Replace the septum with a Teflon screw-cap under positive Argon flow. Heat the reaction block to 100 °C and stir vigorously (800 rpm) for 12 hours. Self-Validation Check: The reaction mixture should transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow/orange suspension, indicating the formation of the active Pd(0)-Xantphos complex.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove the cesium salts and palladium black. Wash the pad with an additional 20 mL of EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Coupling with Secondary Aliphatic Amines
Optimized for preventing β-hydride elimination.
Modifications from Protocol A:
-
Catalyst/Ligand: Substitute Pd₂(dba)₃/Xantphos with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) [2].
-
Solvent/Temp: Use anhydrous Toluene at 90 °C .
-
Procedure: Follow steps 1-6 as above. BrettPhos is specifically designed to accommodate the steric bulk of secondary amines (like morpholine or piperazine derivatives) while accelerating C–N bond formation over undesired reduction pathways.
Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
References
-
Buchwald–Hartwig amination - Grokipedia Source: Grokipedia URL:[Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews Source: ACS Publications URL:[Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PubMed Central (PMC) URL:[Link]
-
A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]
Sources
Application Note: In Vitro Assay Preparation Guidelines for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Executive Summary & Mechanistic Rationale
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a highly functionalized heterocycle that serves as a critical building block and probe in the development of Bromodomain and Extra-Terminal (BET) family inhibitors. In epigenetic drug discovery, the 3,5-disubstituted isoxazole motif is not merely a structural scaffold; it is a meticulously evolved bioisostere for acetylated lysine (KAc) (1)[1].
The oxygen and nitrogen atoms of the isoxazole ring form critical hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4 BD1) within the hydrophobic binding pocket of bromodomains (2)[2]. Simultaneously, the 3-bromophenyl group provides a versatile vector for hydrophobic interactions with the WPF shelf or serves as a synthetic handle for cross-coupling reactions to generate advanced PROTACs or dual-kinase/BET inhibitors (3)[3].
This guide provides a comprehensive, self-validating framework for preparing and executing biochemical and cellular assays to evaluate this compound's efficacy.
Fig 1. BRD4 signaling pathway and the mechanistic intervention of isoxazole BET inhibitors.
Physicochemical Properties & Stock Preparation
Before initiating any biological assay, the physical state and solubility of the compound must be strictly controlled. The methyl ester moiety is susceptible to hydrolysis if exposed to aqueous environments for prolonged periods, which can drastically alter the compound's binding kinetics.
Quantitative Parameters
| Parameter | Value | Experimental Relevance |
| Molecular Formula | C12H10BrNO3 | Determines mass-to-molarity conversions. |
| Molecular Weight | 296.12 g/mol | Required for precise 10 mM stock formulation. |
| Estimated LogP | ~3.0 | Indicates high lipophilicity; requires DMSO for solvation. |
| Primary Target | BRD4 (BD1/BD2) | Dictates the choice of biochemical tracer assays. |
Stock Solution Protocol (10 mM)
Causality Check: We utilize 100% anhydrous DMSO rather than standard DMSO. Standard DMSO absorbs atmospheric moisture, which can catalyze the hydrolysis of the methyl ester into a carboxylic acid, rendering the compound inactive against the bromodomain pocket.
-
Weighing: Accurately weigh 2.96 mg of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate powder using a microbalance.
-
Dissolution: Add exactly 1.0 mL of 100% anhydrous DMSO.
-
Homogenization: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat, as thermal stress may degrade the ester linkage.
-
Aliquoting: Divide the stock into 50 µL aliquots in amber microcentrifuge tubes to prevent photodegradation of the bromophenyl ring.
-
Storage: Store at -20°C. Self-Validating Rule: Never exceed three freeze-thaw cycles per aliquot to maintain >99% structural integrity.
Biochemical Validation: TR-FRET Assay
To quantify the binding affinity (IC50) of the compound to BRD4, we deploy a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality Check: Why TR-FRET? Halogenated aromatic compounds (like the bromophenyl group) frequently exhibit auto-fluorescence or quench standard fluorophores. TR-FRET utilizes a time delay before reading the emission, completely eliminating background auto-fluorescence and preventing false positives.
Step-by-Step Methodology
-
Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA). Note: The Tween-20 and BSA are critical to prevent the lipophilic compound from adhering to the plastic walls of the microplate.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of compound into a 384-well low-volume plate.
-
Protein Addition: Add 5 µL of 2x BRD4(BD1) protein (final concentration 10 nM) to the wells. Incubate for 15 minutes at room temperature.
-
Tracer Addition: Add 5 µL of a 2x mixture containing the BET tracer ligand and Europium-labeled anti-His antibody.
-
Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes. This allows the competitive binding equilibrium between the isoxazole compound and the tracer to stabilize.
-
Detection: Read the plate on a multi-mode reader (e.g., PHERAstar FSX). Excitation: 337 nm; Emission: 620 nm (Europium) and 665 nm (Tracer).
System Self-Validation
A protocol is only as reliable as its internal controls. This system validates itself through the mandatory calculation of the Z'-factor .
-
Include 16 wells of DMSO vehicle (0% inhibition, Max Signal).
-
Include 16 wells of 10 µM (+)-JQ1 (100% inhibition, Min Signal).
-
Validation Gate: The assay is only considered scientifically valid if the calculated Z'-factor is ≥ 0.6 . If Z' < 0.6, the data must be discarded, and the tracer/protein ratio must be re-optimized.
Fig 2. Step-by-step TR-FRET assay workflow for quantifying BRD4-BD1 target engagement.
Cellular Validation: MYC Downregulation via RT-qPCR
Biochemical binding does not guarantee cellular permeability. To prove that the compound successfully penetrates the cell membrane and engages BRD4 in the nucleus, we measure the transcriptional downregulation of MYC, a direct downstream target of BRD4.
Step-by-Step Methodology
-
Cell Treatment: Seed MV4-11 (human macrophage/monocyte leukemia) cells at 2×105 cells/mL in 6-well plates. Treat with the compound (0.1 µM to 10 µM) for exactly 6 hours.
-
Causality Check: A 6-hour timepoint is critical. It captures the primary transcriptional downregulation of MYC before secondary apoptotic cascades begin to degrade total cellular RNA, which would skew the results.
-
-
RNA Extraction: Lyse the cells and extract RNA using a standard spin-column kit. You must include an on-column DNase I digestion step to eliminate genomic DNA contamination, which causes false-positive amplification.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Execution: Run the qPCR using SYBR Green master mix with specific primers for MYC and GAPDH (housekeeping gene).
System Self-Validation
-
Melt Curve Analysis: Post-amplification, the system must generate a melt curve. A single, sharp peak confirms primer specificity. Multiple peaks indicate primer-dimers or off-target amplification, invalidating the run.
-
Normalization: Data is calculated using the 2−ΔΔCt method. The stable expression of GAPDH across all compound concentrations proves that the MYC downregulation is due to specific BRD4 inhibition, not general compound toxicity.
Expected Quantitative Assay Metrics
When executed correctly according to the self-validating parameters above, researchers should expect the following baseline metrics for this class of isoxazole compounds:
| Assay Type | Metric | Expected Range | Indication of Failure |
| TR-FRET | Z'-factor | 0.65 - 0.85 | < 0.5 (Pipetting error or tracer degradation) |
| TR-FRET | IC50 (BRD4 BD1) | 50 nM - 500 nM | > 10 µM (Ester hydrolysis or precipitation) |
| RT-qPCR | MYC mRNA level | > 50% reduction at 1 µM | No reduction (Poor cell permeability) |
| RT-qPCR | GAPDH Ct Value | 16 - 18 | > 22 (RNA degradation during extraction) |
References
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
How to improve synthesis yield of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate .
The synthesis of 3,5-disubstituted isoxazole-4-carboxylates typically relies on a three-step sequence culminating in a 1,3-dipolar cycloaddition[1][2]. While this route is highly convergent, the transient nitrile oxide intermediate is notoriously prone to side reactions[3][4]. This guide deconstructs the mechanistic bottlenecks of this synthesis and provides field-proven, self-validating protocols to maximize your yield.
I. Reaction Overview & Workflow
The standard synthetic route involves the conversion of 3-bromobenzaldehyde to its oxime, subsequent chlorination to the hydroximoyl chloride, and a final base-mediated cycloaddition with methyl acetoacetate[5].
Figure 1: Three-step synthetic workflow for the target isoxazole.
II. Troubleshooting Guide & FAQs
Q1: My final cycloaddition yield is below 50%, and NMR shows a massive byproduct peak. What is happening?
Cause: You are likely observing the dimerization of the highly reactive 3-bromobenzonitrile oxide intermediate. In the presence of a base, the hydroximoyl chloride rapidly eliminates HCl to form the nitrile oxide. If the local concentration of the nitrile oxide exceeds the availability of the methyl acetoacetate enolate, the nitrile oxide will undergo a second-order dimerization to form a 1,2,5-oxadiazole-2-oxide (a diaryl furoxan)[3][4].
Solution: The cycloaddition is a pseudo-first-order reaction with respect to the nitrile oxide, while dimerization is second-order. You must keep the steady-state concentration of the nitrile oxide extremely low. Achieve this by adding the base (e.g., Triethylamine) via a syringe pump over 2–4 hours to the mixture of the hydroximoyl chloride and the 1,3-dicarbonyl[4].
Figure 2: Competing pathways of the nitrile oxide: desired cycloaddition vs. furoxan dimerization.
Q2: I am seeing multiple regioisomers in my crude mixture. How do I ensure strict regioselectivity?
Cause: Methyl acetoacetate exists in a keto-enol tautomeric equilibrium. Depending on the base and solvent, the nitrile oxide can attack different nucleophilic sites, leading to a mixture of 5-methylisoxazole-4-carboxylates and 4-acetyl-isoxazoles. Solution: Switch your dipolarophile from methyl acetoacetate to its enamine equivalent, methyl 3-aminocrotonate . Enamines are significantly more nucleophilic than enolates and direct the 1,3-dipolar cycloaddition with near 100% regioselectivity. The amine group is eliminated as ammonia during the final aromatization step.
Q3: The chlorination of the oxime (Step 2) is yielding a dark, impure oil. How can I clean this up?
Cause: N-Chlorosuccinimide (NCS) chlorination of benzaldoximes is highly exothermic. If the reaction temperature exceeds 50 °C, you risk over-chlorination (gem-dichloro formation) or electrophilic aromatic substitution on the bromophenyl ring[5]. Solution: Initiate the reaction at room temperature with only 10% of the NCS. Once the exotherm triggers (often visible by a slight color change to pale yellow/green), cool the flask in a water bath (20–25 °C) and add the remaining NCS in small portions.
III. Quantitative Data: Condition Optimization
The table below summarizes the causality between reaction conditions and the resulting yield/byproduct ratio during the critical Step 3 (Cycloaddition).
| Dipolarophile | Base | Solvent | Addition Method | Isoxazole Yield (%) | Furoxan Byproduct (%) |
| Methyl acetoacetate | NaOMe | MeOH | All-at-once | 42% | 38% |
| Methyl acetoacetate | Et₃N | DCM | All-at-once | 55% | 28% |
| Methyl acetoacetate | Et₃N | DCM | Slow addition (2h) | 86% | < 5% |
| Methyl 3-aminocrotonate | None | EtOH | Reflux (3h) | 94% | < 1% |
IV. Step-by-Step Optimized Methodology
This protocol utilizes the slow-addition technique to suppress dimerization, ensuring high fidelity and yield.
Step 1: Synthesis of 3-Bromobenzaldoxime
-
Dissolve 3-bromobenzaldehyde (10.0 mmol) in 20 mL of ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride (12.0 mmol) and sodium acetate (12.0 mmol) in 10 mL of distilled water.
-
Add the aqueous solution to the ethanolic aldehyde solution dropwise.
-
Stir at room temperature for 2 hours.
-
Validation: TLC (Hexane:EtOAc 4:1) should show complete consumption of the aldehyde.
-
Concentrate the ethanol in vacuo, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the oxime as a white solid.
Step 2: Synthesis of 3-Bromobenzohydroximoyl Chloride
-
Dissolve the crude 3-bromobenzaldoxime (10.0 mmol) in 15 mL of anhydrous DMF.
-
Add N-chlorosuccinimide (NCS) (1.0 mmol, 10 mol%) and stir at room temperature.
-
Validation: Wait for the reaction to self-heat slightly (approx. 5-10 minutes). If it does not initiate, bubble a tiny amount of HCl gas or add 1 drop of concentrated HCl.
-
Once initiated, place the flask in a room-temperature water bath to prevent the temperature from exceeding 35 °C. Add the remaining NCS (9.5 mmol) in 4 portions over 30 minutes.
-
Stir for an additional 1 hour. Pour into 50 mL of ice water and extract with diethyl ether (3 x 20 mL). Wash the organic layer thoroughly with water (3 x 20 mL) to remove DMF. Dry and concentrate to yield the hydroximoyl chloride.
Step 3: 1,3-Dipolar Cycloaddition (Slow-Addition Protocol)
-
Dissolve the 3-bromobenzohydroximoyl chloride (10.0 mmol) and methyl acetoacetate (12.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Prepare a solution of triethylamine (11.0 mmol) in 10 mL of DCM.
-
Critical Step: Using a syringe pump, add the triethylamine solution dropwise to the reaction mixture over a period of 2.5 hours at room temperature.
-
Stir for an additional 1 hour after the addition is complete.
-
Validation: The reaction mixture should remain pale yellow. A deep orange/red color indicates rapid furoxan formation.
-
Quench with 20 mL of water. Separate the organic layer, wash with 1M HCl (to remove excess Et₃N), followed by saturated NaHCO₃ and brine.
-
Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane:EtOAc 9:1) to isolate pure Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate.
V. References
-
The synthetic and therapeutic expedition of isoxazole and its analogs National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents ACS Sustainable Chemistry & Engineering URL:[Link][5]
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study Journal of the American Chemical Society URL:[Link][3]
Sources
Troubleshooting solubility issues with Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate in organic solvents
Welcome to the Application Scientist Support Hub. Dealing with highly lipophilic, halogenated heterocycles often presents significant formulation bottlenecks. This guide is engineered for drug development professionals and researchers to diagnose, troubleshoot, and permanently resolve solubility issues with Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate. We do not just provide generic recipes; we explain the underlying physicochemical mechanics so you can adapt these principles to your specific assay conditions.
The Physicochemical Root Cause: Why is it crashing out?
To solve a solubility problem, we must first understand the thermodynamic barriers preventing dissolution. This specific molecule presents a "perfect storm" of lipophilicity and crystal lattice stability:
-
The Isoxazole Core: This electron-rich, planar heteroaromatic ring promotes strong π−π stacking interactions in the solid state, creating a tightly packed crystal lattice[1][2].
-
The 3-Bromophenyl Motif (The "Sigma-Hole"): Bromine is a heavy, highly polarizable halogen. It creates an electropositive crown (a σ -hole) that engages in strong, highly directional intermolecular halogen bonding with electron donors (such as the ester oxygen of neighboring molecules)[3][4]. This creates an exceptionally rigid and stable solid state.
-
Lack of Hydrogen Bond Donors: While the C4 methyl ester acts as a weak hydrogen bond acceptor, the molecule lacks any H-bond donors. Consequently, hydration is thermodynamically unfavorable, leading to near-zero aqueous solubility[5].
Thermodynamic pathways of solvation based on solvent polarity and intermolecular forces.
Quantitative Solvent Compatibility Matrix
When selecting a solvent, you must match the dielectric constant and dispersive forces of the solvent to the molecule. Below is the validated compatibility matrix for this compound.
| Solvent | Dielectric Constant ( ε ) | H-Bond Donor | H-Bond Acceptor | Predicted Solubility | Application Recommendation |
| Water / PBS | 80.1 | Yes | Yes | < 0.01 mM | Avoid. Causes immediate precipitation. |
| Methanol / Ethanol | 32.7 / 24.5 | Yes | Yes | < 1 mM | Poor. H-bond mismatch prevents dissolution. |
| DMSO | 46.7 | No | Yes | 10 - 50 mM | Primary choice for in-vitro master stocks. |
| DMF | 36.7 | No | Yes | 10 - 50 mM | Alternative to DMSO if oxidation is a concern. |
| THF | 7.5 | No | Yes | > 50 mM | Excellent for chemical synthesis or as a co-solvent. |
| Dichloromethane (DCM) | 9.1 | No | No | > 100 mM | Best for lipid formulations and extractions. |
Diagnostic Workflow & Validated Protocols
Diagnostic workflow for preparing and troubleshooting high-concentration isoxazole stocks.
Protocol A: Preparation of a 50 mM Master Stock in DMSO (Self-Validating)
Causality: To dissolve this compound, we must provide enough kinetic energy to break the halogen-bonded crystal lattice, while using a solvent (DMSO) whose dipole can stabilize the resulting free molecules.
-
Gravimetric Preparation: Weigh the required mass of the compound into a low-bind amber glass vial (the isoxazole ring can be sensitive to prolonged UV exposure[1]).
-
Thermal-Kinetic Disruption: Add anhydrous DMSO. Vortex for 60 seconds, then place in an ultrasonic water bath at exactly 37°C for 10 minutes. Note: Do not exceed 45°C, as excess heat in the presence of trace water will trigger ester hydrolysis.
-
Optical Validation (The Tyndall Test): In a darkened room, shine a 532 nm (green) laser pointer through the vial. If the beam path is visible as a solid line, micro-particulates remain (incomplete dissolution). If the beam is invisible, the solution is a true thermodynamic solution.
-
Analytical Verification: To definitively validate the protocol, dilute a 1 µL aliquot into 999 µL of Acetonitrile (ACN) and run an LC-MS or UV-Vis scan. Compare the Area Under the Curve (AUC) against a known standard curve to verify that 100% of the compound dissolved without degradation.
Protocol B: Aqueous Dilution for In-Vitro Assays (Avoiding the "Crash")
Causality: Direct dilution of a DMSO stock into water causes rapid solvent diffusion, leaving the highly lipophilic compound stranded in an aqueous environment where it immediately nucleates and precipitates.
-
Carrier Pre-mixing: Take the required volume of your DMSO master stock and pre-mix it 1:1 with a non-ionic surfactant (e.g., 10% Tween-80) or a carrier like β -cyclodextrin.
-
High-Shear Mixing: Add this pre-mixture dropwise into your final aqueous assay buffer while it is under vigorous vortexing. Keep the final DMSO concentration ≤ 1%.
-
Thermodynamic Equilibrium Check: Incubate the final assay buffer at 37°C for 1 hour, then centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a white pellet has formed, your compound has crashed out, and you must increase the surfactant ratio.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated when I diluted a perfectly clear DMSO stock into my aqueous PBS assay buffer. How do I fix this? A: This is known as "solvent shift precipitation." The compound is thermodynamically stable in DMSO but highly insoluble in water. When DMSO diffuses into the bulk water, the local concentration of the isoxazole exceeds its aqueous solubility limit. Solution: Do not dilute directly into bare buffer. Always use Protocol B (above) to encapsulate the compound in a surfactant micelle before introducing it to the aqueous phase.
Q2: Is the methyl ester group stable during heating in DMSO to aid dissolution? A: Yes, but within strict thermodynamic limits. Gentle heating (up to 45°C) in anhydrous DMSO is safe and provides the kinetic energy needed to overcome the crystal lattice energy. However, if your DMSO is hygroscopic and has absorbed atmospheric moisture, heating will trigger spontaneous ester hydrolysis, converting your compound into an inactive carboxylic acid derivative. Always use fresh, sealed, anhydrous DMSO.
Q3: Can I use sonication indefinitely to force the compound into solution? A: No. Prolonged ultrasonic cavitation generates localized extreme temperatures and free radicals. This can lead to the degradation of the delicate isoxazole ring, which is known to undergo photochemical and radical-induced rearrangements[1]. Limit sonication to 10-minute intervals with cooling periods in between.
References
-
[2] Title: The synthetic and therapeutic expedition of isoxazole and its analogs. Source: Medicinal Chemistry Research (PMC). URL:[Link]
-
[5] Title: Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery. Source: Frontiers in Chemistry (PMC). URL:[Link]
-
[3] Title: Interplay of halogen bonding and solvation in protein–ligand binding. Source: Biophysical Reports (PMC). URL:[Link]
-
[4] Title: The Halogen Bond. Source: Chemical Reviews (PMC). URL:[Link]
Sources
Technical Support Center: Optimizing Esterification of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Welcome to the Technical Support Center for the synthesis and optimization of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate . This guide is specifically designed for synthetic chemists and drug development professionals facing low yields, stalled reactions, or scale-up challenges during the esterification of its highly hindered precursor, 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid.
Below, you will find mechanistic troubleshooting FAQs, field-proven experimental protocols, quantitative data comparisons, and workflow visualizations to ensure your synthesis is robust and reproducible.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does standard Fischer esterification (MeOH, H₂SO₄, reflux) yield <10% product even after 48 hours? A: The failure is driven by severe steric hindrance. The carboxylate group at the C4 position of the isoxazole ring is sandwiched between the bulky 3-(3-bromophenyl) moiety and the 5-methyl group[1]. Fischer esterification requires the formation of a bulky tetrahedral intermediate at the carbonyl carbon. This steric clash prevents the nucleophilic attack of methanol, a known issue for hindered carboxylic acids[2]. To overcome this, you must use activation methods that either generate a linear, highly reactive intermediate[3] or bypass the carbonyl carbon entirely via Sₙ2 alkylation[4].
Q2: I attempted Steglich esterification (EDC, DMAP, MeOH), but conversion stalled at 30%. How can I push it to completion? A: Steglich esterification forms an O-acylisourea intermediate, which is even bulkier than the starting acid. In hindered systems like 3,5-disubstituted isoxazoles, this intermediate often undergoes a deleterious rearrangement to an unreactive N-acylurea byproduct before methanol can successfully attack[5]. Solution: Abandon carbodiimide coupling for this specific scaffold. Switch to the Acid Chloride Method or the Base-Mediated Alkylation Method .
Q3: When using Thionyl Chloride (SOCl₂) to form the acid chloride, I observe a dark, tarry byproduct. What is happening? A: Prolonged heating of isoxazoles in neat SOCl₂ can lead to unwanted chlorination at the 5-methyl position or partial ring degradation. Solution: Use Oxalyl chloride ((COCl)₂) with a catalytic amount of DMF in dichloromethane (DCM) at 0 °C to room temperature. This generates the Vilsmeier reagent, which forms the acid chloride rapidly under mild conditions without degrading the isoxazole ring[6].
Section 2: Experimental Protocols
Protocol A: Base-Mediated Sₙ2 Alkylation (Recommended for Analytical/Small Scale)
Causality: This method deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion, which then attacks methyl iodide via an Sₙ2 mechanism. Because the attack happens at the small methyl group rather than the hindered carbonyl carbon, steric issues are completely bypassed[4].
-
Dissolution: Dissolve 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to form the carboxylate salt.
-
Alkylation: Cool the mixture to 0 °C and add Methyl Iodide (MeI) (1.2 eq) dropwise. (Caution: MeI is a volatile, toxic alkylating agent; handle strictly in a fume hood).
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor complete consumption of the starting acid via LC-MS.
-
Workup: Quench with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Acid Chloride Activation (Recommended for Scale-Up)
Causality: Converting the acid to an acid chloride creates a highly electrophilic, planar acylium-like species that reacts rapidly with methanol, easily overcoming the steric barrier[3],[7].
-
Activation Setup: Dissolve the starting acid (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.
-
Catalysis: Add catalytic DMF (0.05 eq) and cool the reactor to 0 °C.
-
Chlorination: Add Oxalyl chloride (1.5 eq) dropwise. Self-validation step: You must observe immediate gas evolution (CO, CO₂, HCl).
-
Maturation: Stir at room temperature for 2 hours until gas evolution completely ceases.
-
Purification: Concentrate the mixture in vacuo to remove all excess oxalyl chloride and HCl.
-
Esterification: Redissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and add anhydrous Methanol (10 eq) followed by Triethylamine (2.0 eq).
-
Isolation: Stir for 1 hour. Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the pure methyl ester.
Section 3: Quantitative Data Comparison
The following table summarizes the expected performance metrics of various esterification strategies applied to the 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid scaffold.
| Method | Reagents | Reaction Time | Typical Yield | Major Byproducts / Limitations |
| Fischer | MeOH, H₂SO₄, Reflux | 48 h | < 10% | Unreacted starting material |
| Steglich | EDC, DMAP, MeOH | 24 h | 25 - 30% | N-acylurea formation |
| Acid Chloride | 1. (COCl)₂, DMF; 2. MeOH | 3 h | > 85% | None (if excess (COCl)₂ is removed) |
| Sₙ2 Alkylation | MeI, K₂CO₃, DMF | 5 h | > 90% | MeI toxicity (requires strict safety) |
Section 4: Mechanistic & Workflow Visualizations
Caption: Mechanistic logic comparing esterification pathways for hindered isoxazole-4-carboxylic acids.
Caption: Step-by-step workflow for the acid chloride-mediated esterification protocol.
References
-
"Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization", The Journal of Organic Chemistry - ACS Publications, 8
-
"US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide", Google Patents, 3
-
"Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF", ResearchGate, 6
-
"2-(Bromomethyl)-2-butylhexanoic acid | 100048-86-0", Benchchem, 4
-
"Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine", ResearchGate, 5
-
"A New Method for the Esterification of Certain Sterically Hindered Acids", ACS Publications, 2
-
"Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles", Canadian Science Publishing, 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. 2-(Bromomethyl)-2-butylhexanoic acid | 100048-86-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
Effective purification methods for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate crude mixtures
Welcome to the Technical Support Center for the synthesis and purification of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate . This guide is designed for researchers and drug development professionals facing challenges in isolating this specific molecule from complex crude mixtures.
Synthesizing highly functionalized isoxazoles via 1,3-dipolar cycloaddition often yields a challenging matrix of regioisomers and dimerization byproducts. This document provides field-proven troubleshooting strategies, quantitative method comparisons, and self-validating protocols to ensure high-purity isolation.
Part 1: Troubleshooting FAQs
Q1: My crude NMR/LC-MS shows a mixture of two isomeric products with identical masses. Why is this happening, and why can't I separate them on a standard silica column? A1: You are observing the formation of regioisomers. The synthesis typically involves a between 3-bromobenzonitrile oxide (the 1,3-dipole) and methyl acetoacetate (the dipolarophile). While Frontier Molecular Orbital (FMO) theory (specifically the HOMO-LUMO energy gaps) favors the formation of the 3,5-disubstituted isoxazole, steric and electronic clashes inevitably lead to a concurrent population of the 5,3-disubstituted regioisomer [1]. Because both isomers possess nearly identical dipole moments and lipophilicity, their retention factors ( Rf ) on normal-phase silica gel are virtually indistinguishable. This causes them to co-elute, rendering standard flash chromatography ineffective for baseline resolution.
Q2: I have a highly non-polar, UV-active byproduct eluting near the solvent front ( Rf ~0.9 in 9:1 Hexane:EtOAc). What is this impurity? A2: This is a furoxan derivative (bis(3-bromophenyl)furoxan), a common dimerization byproduct. Nitrile oxides are highly reactive intermediates. If the concentration of the dipolarophile is too low, or if the cycloaddition kinetics are sluggish, the nitrile oxide molecules will react with each other to form a stable 1,2,5-oxadiazole 2-oxide (furoxan) ring [2]. Causality Fix: To suppress this, ensure your dipolarophile is present in a slight excess (1.2 - 1.5 eq) and maintain a slow, controlled generation of the nitrile oxide (e.g., via slow addition of the chloroxime precursor or base).
Q3: If standard silica chromatography fails, what is the most reliable method for isolating the pure 3,5-isomer? A3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) are the industry standards. Reverse-phase Prep-HPLC (using a C18 stationary phase) exploits the subtle 3D conformational differences between the isomers. The spatial arrangement of the bulky 3-bromophenyl group versus the 5-methyl group interacts differently with the hydrophobic C18 chains, allowing for baseline resolution.
Q4: I do not have access to Prep-HPLC. Is there a chemical method to separate these regioisomers? A4: Yes, through chemoselective hydrolysis . The ester at the C4 position is sterically sandwiched between the C3 and C5 substituents. Because the steric bulk of a 3-bromophenyl group differs significantly from a methyl group, the ester carbonyl in one regioisomer is more shielded from nucleophilic attack by hydroxide ions than the other. By carefully titrating the mixture with LiOH at 0 °C, you can selectively saponify the less hindered undesired regioisomer into its corresponding carboxylic acid. A simple basic aqueous wash will then remove the acid, leaving behind the pure, unreacted target ester [3].
Part 2: Mechanistic & Workflow Visualizations
Fig 1. 1,3-dipolar cycloaddition pathways and common byproducts.
Fig 2. Workflow for the isolation of the target isoxazole-4-carboxylate.
Part 3: Quantitative Data & Method Comparison
When selecting a purification route for the enriched isomer mixture, consider the trade-offs between yield, purity, and scalability.
| Purification Method | Typical Yield Recovery | Final Purity | Scalability | Primary Mechanism of Action |
| Normal Phase Silica | >95% (Mixed) | <60% (Target) | High (Multi-gram) | Polarity/Adsorption (Ineffective for isomers) |
| Reverse-Phase Prep-HPLC | 70 - 85% | >99% | Low to Medium | Hydrophobic surface area interactions |
| Normal-Phase SFC | 80 - 90% | >98% | Medium | Supercritical CO2 diffusivity & chiral/achiral packing |
| Chemoselective Hydrolysis | 40 - 60% | 90 - 95% | High (Multi-gram) | Steric shielding of the C4-ester carbonyl |
Part 4: Validated Experimental Protocols
Protocol A: Self-Validating Prep-HPLC Resolution
Use this protocol when absolute purity (>99%) is required for biological assays.
-
Pre-Treatment: Pass the crude mixture through a short silica plug (Hexane:EtOAc 8:2) to remove baseline tars and the highly non-polar furoxan byproduct.
-
Validation Check: Analyze the eluent via TLC. Proceed only when the spot at Rf ~0.9 is absent.
-
-
Sample Preparation: Dissolve the enriched isomer mixture in HPLC-grade Methanol/DMSO (9:1 v/v) at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Analytical Scouting (The Self-Validation Step):
-
Column: C18 Analytical (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: 40% to 90% Acetonitrile in Water (0.1% Formic Acid) over 15 minutes.
-
Validation Check: Calculate the resolution ( Rs ) between the two isomer peaks. If Rs<1.5 , flatten the gradient slope (e.g., 50% to 70% over 20 mins) before scaling up. Do not proceed to prep-scale until analytical baseline resolution is achieved.
-
-
Preparative Scale-Up: Transfer the optimized gradient to a Prep-C18 column (e.g., 21.2 x 250 mm). Inject 1-2 mL per run.
-
Fraction Collection: Collect peaks based on UV triggering at 254 nm. Lyophilize the fractions containing the desired peak to yield the pure Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate.
Protocol B: Chemoselective Hydrolysis
Use this protocol for large-scale purification where Prep-HPLC is a bottleneck.
-
Solvent Setup: Dissolve 1.0 g of the enriched isomer mixture in 20 mL of THF:MeOH (1:1 v/v). Cool the flask to exactly 0 °C in an ice bath. Causality Note: Lower temperatures exaggerate the steric differences between the isomers, improving chemoselectivity.
-
Base Addition: Prepare a 1.0 M aqueous solution of Lithium Hydroxide (LiOH). Add 0.5 equivalents (relative to the total moles of the mixture) dropwise over 10 minutes.
-
Kinetic Monitoring (The Self-Validation Step):
-
Stir at 0 °C. Every 30 minutes, withdraw a 10 µL aliquot, quench with 1 drop of 1M HCl, dilute with MeCN, and analyze via LC-MS.
-
Validation Check: Watch the ratio of the two ester peaks. The protocol is self-validating when the undesired isomer peak disappears and a new highly polar peak (the hydrolyzed acid) appears. If the desired ester begins to hydrolyze, quench the entire reaction immediately.
-
-
Quench and Extraction: Once the undesired isomer is consumed, quench the reaction with saturated aqueous NH4Cl (10 mL). Evaporate the organic solvents under reduced pressure.
-
Phase Separation: Dilute the aqueous residue with EtOAc (30 mL) and wash with 0.5 M NaOH (2 x 15 mL). The hydrolyzed undesired isomer (now a water-soluble carboxylate salt) partitions into the aqueous layer.
-
Recovery: Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate to yield the chemically enriched target ester.
References
Reducing debromination byproducts in Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate cross-coupling
Welcome to the Technical Support Center. This guide is specifically designed for researchers and process chemists encountering yield-limiting side reactions during the functionalization of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate .
When subjecting this highly functionalized, electron-deficient aryl bromide to palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction), the most prevalent mode of failure is hydrodebromination (also known as protodehalogenation). Below, we break down the mechanistic causality of this issue, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure reproducible, high-yield C-C bond formation.
Mechanistic Pathway: Why Debromination Occurs
To fix the problem, we must first understand the competing pathways at the transition metal center.
Catalytic cycle showing divergence between cross-coupling and hydrodebromination.
Troubleshooting & Optimization FAQs
Q1: What exactly causes hydrodebromination in my isoxazole substrate? A1: Hydrodebromination is an undesired reductive side reaction where the bromine atom is replaced by a hydrogen atom[1]. Following the oxidative addition of the aryl bromide to the Pd(0) catalyst, an Aryl-Pd(II)-Br intermediate is formed. The isoxazole-4-carboxylate moiety is strongly electron-withdrawing, which pulls electron density away from the aryl ring. While this stabilizes the initial oxidative addition complex, it makes the palladium center highly susceptible to hydride attack. If the subsequent transmetalation step is slow, this intermediate undergoes reduction via hydride transfer, leading to the debrominated byproduct[2].
Q2: How does my choice of solvent influence this side reaction? A2: The polarity and protic nature of the solvent dictate the fate of the Aryl-Pd(II)-Br intermediate. Protic solvents (e.g., ethanol, methanol, or isopropanol) can act as direct proton or hydride sources via β -hydride elimination, significantly increasing the risk of hydrodebromination[1]. To suppress this, you must eliminate the primary hydride source by switching to strictly anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF[1].
Q3: What role does the base play, and how should I optimize it? A3: The strength and solubility of the base are critical variables. Strong bases, especially when trace moisture or protic solvents are present, facilitate the formation of palladium-hydride species that directly lead to hydrodebromination[1]. For electron-deficient substrates prone to reduction, using milder, anhydrous bases like finely milled K₃PO₄ or Cs₂CO₃ under aprotic conditions is highly recommended to suppress the protodehalogenation pathway[3].
Q4: How can ligand selection accelerate transmetalation over debromination? A4: The fundamental strategy to outcompete protodehalogenation is to accelerate the transmetalation and reductive elimination steps[2]. Bulky, electron-rich Buchwald-type ligands, such as XPhos or SPhos, are specifically designed to increase the electron density at the Pd center while providing steric bulk that forces rapid reductive elimination[4]. This ensures that the desired cross-coupling occurs much faster than the deleterious hydride transfer.
Data Presentation: Optimization Matrix
The following table summarizes the causal impact of varying reaction parameters on the ratio of desired cross-coupled product versus the debrominated byproduct for electron-deficient aryl bromides.
| Solvent System | Base (Equiv) | Ligand / Catalyst | Temp (°C) | Yield (%) | Product : Debromination Ratio |
| EtOH / H₂O (4:1) | Na₂CO₃ (3.0) | Pd(PPh₃)₄ (5 mol%) | 80 | 35% | 1.5 : 1 (High Debromination) |
| DMF / H₂O (4:1) | K₂CO₃ (3.0) | Pd(dppf)Cl₂ (5 mol%) | 90 | 52% | 3 : 1 |
| THF (Anhydrous) | Cs₂CO₃ (2.5) | Pd(OAc)₂ / SPhos | 70 | 78% | 15 : 1 |
| Toluene (Anhydrous) | K₃PO₄ (3.0) | Pd₂dba₃ / XPhos | 80 | >90% | >50 : 1 (Optimal) |
Self-Validating Experimental Protocol
To guarantee scientific integrity, this protocol utilizes an anhydrous Suzuki-Miyaura coupling approach with built-in In-Process Controls (IPCs). This creates a self-validating system where the reaction's success can be verified before irreversible degradation occurs.
Workflow Diagram
Step-by-step workflow for anhydrous Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
Step 1: Preparation of Anhydrous Environment
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Nitrogen (N₂) three times. Use strictly anhydrous Toluene (sparged with N₂ for 30 minutes prior to use).
-
Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to phosphine oxides, leading to catalyst degradation (Pd black formation). Moisture reacts with the base to form hydroxide ions, which can initiate the hydride-transfer debromination pathway.
Step 2: Reagent Loading
-
Action: To the flask, add Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 equiv), the desired aryl/alkyl boronic acid or pinacol ester (1.2 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).
-
Action: Add Pd₂dba₃ (2.5 mol%, equating to 5 mol% Pd) and XPhos (10 mol%).
-
Causality: A 1:2 ratio of Pd to XPhos ensures complete formation of the active mono-ligated L-Pd(0) species, which is highly reactive toward oxidative addition but sterically hindered enough to prevent off-cycle degradation.
Step 3: Solvent Addition and Heating
-
Action: Add the degassed anhydrous toluene to achieve a substrate concentration of 0.2 M. Seal the flask and heat to 80 °C in a pre-heated oil bath.
Step 4: In-Process Control (IPC) & Self-Validation
-
Action: After 2 hours, withdraw a 50 µL aliquot using a degassed syringe. Quench the aliquot into 500 µL of Acetonitrile/Water (1:1) and analyze via LC-MS.
-
Validation Check:
-
Pass: The LC-MS trace shows >80% conversion to the product mass, with the debrominated isoxazole mass peak being <5% relative area. You may proceed to completion.
-
Fail: If the debrominated byproduct exceeds 15%, the system has likely been compromised by moisture, or the boronic acid is failing to transmetalate. Corrective action: Verify the quality of the boronic acid and ensure strict Schlenk techniques are maintained.
-
Step 5: Quenching and Workup
-
Action: Once complete (typically 4-6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate and quench with deionized water. Extract the aqueous layer twice with Ethyl Acetate, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC (NIH) URL:[Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates - The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis - Medium URL: [Link]
Sources
Technical Support Center: Troubleshooting Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic bottlenecks associated with Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate .
The core challenge with this scaffold is severe steric hindrance . The C4-carboxylate ester is flanked by a bulky C3-(3-bromophenyl) group and a C5-methyl group. This "di-ortho-like" substitution pattern physically obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon. The following troubleshooting guides, protocols, and mechanistic insights are designed to help you bypass these barriers and achieve high-yielding transformations.
Part 1: Frequently Asked Questions & Troubleshooting Guides
Q1: Why is the hydrolysis of the methyl ester so slow, and how can I drive it to completion?
The Problem: Standard hydrolysis conditions (e.g., LiOH in THF/H₂O at room temperature) typically result in >90% recovered starting material. The C3-aryl and C5-methyl groups create a steric shield around the ester. The Solution: You must overcome the high kinetic activation barrier using thermal energy and highly solvated nucleophiles. Switching to a high-boiling solvent system (e.g., DMSO/H₂O or sealed-tube methanol) with a large excess of hydroxide (KOH or LiOH) at 100 °C forces the reaction. Alternatively, acidic hydrolysis (HCl/AcOH at reflux) can protonate the carbonyl, significantly increasing its electrophilicity to compensate for the steric block [1].
Q2: Direct amidation of the ester is failing. What are the best alternative strategies?
The Problem: Standard amine coupling directly to the ester fails because the amine cannot penetrate the steric cleft. Even standard Weinreb amidation (using AlMe₃) often stalls because the resulting aluminum-amine complex is too bulky. The Solution: Employ a doubly activated amidation [2]. By using a combination of Trimethylaluminum (AlMe₃) to activate the amine and Samarium(III) chloride (SmCl₃) as a highly oxophilic Lewis acid to activate the ester, you can bypass the steric block. SmCl₃ is specifically chosen because it coordinates tightly to the ester carbonyl without forming a dead-end, unreactive complex with the alkylaluminum reagent.
Q3: I'm observing poor yields in Suzuki-Miyaura cross-coupling at the 3-bromophenyl moiety. How can I optimize this?
The Problem: While the meta-bromo position on the phenyl ring is less hindered than the C4-ester, the overall bulk of the isoxazole ring can still restrict the conformational freedom required for the transmetalation step in the catalytic cycle. The Solution: Switch from standard Pd(PPh₃)₄ to a catalyst system with a smaller bite angle or highly active bulky ligands that facilitate reductive elimination, such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos . Ensure you use a biphasic system (e.g., 1,4-Dioxane/H₂O) with a strong base like Cs₂CO₃ to accelerate the transmetalation of the arylboronic acid.
Q4: How do I selectively reduce the ester without affecting the isoxazole ring or the bromine atom?
The Problem: You need to reduce the hindered ester to an alcohol, but standard hydrogenation (Pd/C, H₂) will cleave the weak N-O bond (~55 kcal/mol) of the isoxazole ring and cause hydrodebromination of the aryl bromide. The Solution: Use DIBAL-H at low temperatures (-78 °C to 0 °C) in anhydrous DCM. The aluminum center of DIBAL-H coordinates to the ester carbonyl, pulling it slightly out of the steric cleft prior to hydride transfer. Avoid transition-metal-catalyzed reductions entirely.
Part 2: Data Presentation & Strategy Comparison
When converting the hindered methyl ester to an amide, researchers must choose between a direct doubly-activated amidation or a two-step hydrolysis/coupling sequence.
| Strategy | Reagents / Conditions | Avg. Yield | Reaction Time | Pros & Cons |
| Direct Amidation (Doubly Activated) | Amine, AlMe₃, SmCl₃, Toluene, 90 °C | 75 - 85% | 12 - 16 h | Pros: Single step; highly effective for hindered esters.Cons: Requires rigorous air/moisture-free technique; AlMe₃ is pyrophoric. |
| Two-Step (Hydrolysis + Coupling) | 1. LiOH, DMSO/H₂O, 100 °C2. HATU, DIPEA, DMF, RT | 60 - 70% (Over 2 steps) | 48 h (Step 1)12 h (Step 2) | Pros: Uses standard bench-stable reagents.Cons: Hydrolysis requires forcing conditions; lower overall yield; longer total time. |
Part 3: Visualizations of Logical Workflows
Caption: Workflow for overcoming steric hindrance in amidation (Direct vs. Indirect).
Caption: Mechanistic logic of Suzuki-Miyaura cross-coupling at the meta-bromo position.
Part 4: Experimental Protocols
Protocol A: High-Efficiency Hydrolysis of the Hindered Ester
This protocol utilizes a sealed-tube method to safely exceed the boiling point of the solvent, providing the kinetic energy required to bypass the steric block [3].
-
Preparation: In a heavy-walled glass pressure tube, dissolve Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).
-
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 10.0 eq). The large excess is required to drive the equilibrium.
-
Reaction: Seal the tube with a Teflon screw cap and an O-ring. Heat the mixture behind a blast shield in an oil bath at 100 °C for 48 hours.
-
Workup: Cool the tube completely to room temperature before opening. Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and wash with Diethyl Ether (2x) to remove unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. The 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid will precipitate. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: Direct Amidation using SmCl₃/AlMe₃ Activation
A self-validating system: If the reaction turns yellow/orange upon addition of AlMe₃, the amine complex has formed. If it remains clear, check your reagents for moisture contamination [2].
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous SmCl₃ (0.2 eq) and the desired amine (1.5 eq). Suspend in anhydrous Toluene (0.1 M).
-
Amine Activation: Cool the suspension to 0 °C. Dropwise, add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.5 eq). Stir at room temperature for 30 minutes until methane evolution ceases.
-
Ester Addition: Add a solution of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous Toluene.
-
Reaction: Heat the mixture to 90 °C for 16 hours. Monitor by TLC or LC-MS.
-
Quench & Workup: Cool to 0 °C and carefully quench with a 10% aqueous solution of Rochelle salt (Potassium sodium tartrate) to break up the aluminum emulsion. Stir vigorously for 1 hour. Extract with Ethyl Acetate, dry, and purify via flash chromatography.
Protocol C: Suzuki Cross-Coupling at the meta-bromo position
-
Preparation: In a round-bottom flask, combine the isoxazole substrate (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, 0.1 M overall concentration).
-
Reaction: Purge the flask with argon for 10 minutes. Heat to 85 °C for 4-6 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and water. Dry the organic layer and purify via column chromatography.
References
- Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49. John Wiley & Sons. Discusses the physicochemical properties and steric hindrances in 3,5-disubstituted isoxazoles.[URL: https://doi.org/10.1002/9780470187012]
- Design, synthesis and biological evaluation of a novel class of anticancer agents: anthracenylisoxazole lexitropsin conjugates.PubMed Central (PMC). Details the doubly activated amidation modification of Weinreb's amide formation technique using SmCl₃.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2670464/]
- The Isoxazole as a Linchpin for Molecules that Target Folded DNA Conformations: Selective Lateral Lithiation and Palladation.Tetrahedron Letters. Outlines palladium-catalyzed cross-coupling and lateral modifications on sterically hindered isoxazole scaffolds.[URL: https://doi.org/10.1016/S0040-4039(02)01844-4]
Storage conditions and handling best practices for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Welcome to the Technical Support Center for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate . Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes chemical causality with field-proven methodologies to ensure the integrity of your experimental workflows.
Chemical Profiling & Storage Causality
To establish robust handling protocols, it is critical to understand why this compound requires specific environmental controls. The molecule's architecture presents three distinct reactive domains, each dictating a specific storage parameter:
-
The Isoxazole Core (N-O Bond Cleavage): While the isoxazole ring possesses aromatic stability, it contains a relatively weak nitrogen-oxygen (N-O) bond. Under strongly basic or reducing conditions, this bond becomes a primary site for ring cleavage, yielding ring-opened difunctionalized compounds such as enaminoketones 1.
-
The 3-Bromophenyl Moiety (Photodehalogenation): Aryl bromides are highly susceptible to photoinduced radical cleavage. Prolonged exposure to ambient UV or intense visible light can trigger C-Br bond homolysis, resulting in photodehalogenation and the generation of reactive aryl radicals 2.
-
The Methyl Ester (Hydrolysis): The carboxylate group is prone to nucleophilic attack. Atmospheric moisture, particularly in the presence of trace ambient acids or bases, drives ester hydrolysis, degrading the compound into the free 4-carboxylic acid.
Mechanistic degradation pathways of the isoxazole derivative.
Quantitative Storage Guidelines
To mitigate the degradation pathways outlined above, adhere to the following environmental controls 3:
| Parameter | Recommended Condition | Causality / Rationale |
| Short-Term Storage (1-4 weeks) | 2°C to 8°C | Slows kinetic degradation; prevents ambient ester hydrolysis. |
| Long-Term Storage (>1 month) | -20°C | Arrests thermal degradation and maximizes shelf life. |
| Atmosphere | Inert (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis. |
| Light Exposure | Dark / Amber Vials | Prevents UV-induced C-Br photodehalogenation. |
| Incompatible Materials | Strong bases, oxidizers, reducing agents | Prevents N-O bond cleavage and ester saponification. |
Troubleshooting & FAQs
Q: My LC-MS analysis shows a mass [M-14] peak and a shift in retention time after storing the compound on the benchtop. What happened? A: The compound has likely undergone ester hydrolysis. The loss of the methyl group (-CH3, mass 15) and gain of a proton (+1) results in a net mass loss of 14 Da, indicating the formation of 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid. This occurs when the compound is repeatedly exposed to atmospheric moisture. Fix: Always store desiccated and purge vials with Argon before sealing.
Q: I am using this compound in a photoredox cross-coupling assay, but I am observing a high percentage of a debrominated side product. How can I prevent this? A: The 3-bromophenyl group is highly susceptible to photodehalogenation under UV/visible light irradiation 2. If your assay relies on a different reactive site, the light energy is inadvertently cleaving the C-Br bond. Fix: Tune your light source to a narrower wavelength that does not overlap with the aryl bromide's absorption spectrum, or lower the intensity of the irradiation.
Q: Can I use strong aqueous bases (e.g., 1M NaOH) during the aqueous workup of my reaction? A: No. While the isoxazole ring is generally stable to mild conditions, strong bases can catalyze the cleavage of the N-O bond, destroying the heterocyclic core and yielding ring-opened byproducts 1. Fix: Use mild, buffered aqueous solutions (e.g., saturated NaHCO3) for reaction quenching and workups.
Q: The powder has clumped together inside the vial. Is it still safe to use? A: Clumping is a primary indicator of moisture ingress. Before using the compound in sensitive assays, you must validate its purity. Perform a quick TLC or LC-MS check to ensure the ester has not hydrolyzed.
Standard Operating Procedures (SOPs): Handling & QC
To ensure experimental reproducibility, implement this self-validating workflow every time the compound is accessed.
Step-by-Step Handling Protocol:
-
Equilibration: Remove the sealed vial from the -20°C freezer. Do not open it immediately. Allow the vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder, initiating hydrolysis.
-
Inert Aliquoting: Open the vial inside a glove box or under a steady stream of dry Argon/Nitrogen. Weigh out the required mass rapidly.
-
Quality Control (QC) Check: Dissolve a micro-aliquot (e.g., 0.1 mg) in LC-MS grade Acetonitrile. Run a rapid LC-MS or TLC (Hexanes/Ethyl Acetate) to verify the absence of the free carboxylic acid (which will elute earlier on reverse-phase LC due to increased polarity).
-
Resealing: Purge the master vial with Argon for 10 seconds, seal tightly with Parafilm, and return immediately to -20°C storage.
Self-validating handling and QC workflow for isoxazole compounds.
References
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at:[Link]
-
Photoinduced Radical Cleavage of Acylphenyl Halides: Different Mechanisms for C-I and C-Br Bonds. Journal of the American Chemical Society. Available at:[Link]
Sources
Comparing Suzuki coupling efficiency: 3-bromophenyl vs 4-bromophenyl isoxazole derivatives
Comparative Analysis of Suzuki-Miyaura Coupling Efficiency: 3-Bromophenyl vs. 4-Bromophenyl Isoxazole Derivatives
Isoxazole-bearing biaryls are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and are increasingly integrated into DNA-encoded libraries (DELs) [1]. The construction of these complex motifs relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling of bromophenyl isoxazoles with aryl boronic acids [3].
However, as a Senior Application Scientist, I frequently encounter optimization bottlenecks stemming from subtle regiochemical differences in the starting materials. This guide provides an objective, data-driven comparison of the reactivity between 3-bromophenyl isoxazole and 4-bromophenyl isoxazole derivatives, outlining the mechanistic causality behind their performance and providing a field-proven, self-validating experimental protocol.
Mechanistic Causality: Electronic and Steric Profiling
The efficiency of the Suzuki-Miyaura coupling is fundamentally governed by the oxidative addition of the active Pd(0) species into the carbon-halogen bond. In the case of brominated aromatics, this step is typically rate-limiting and highly sensitive to the electronic environment of the aryl ring.
-
4-Bromophenyl Isoxazole (Para-isomer): The isoxazole ring acts as a strong electron-withdrawing group (EWG). When positioned para to the bromide, it exerts both an inductive (-I) and a resonance (-M) effect. This extended conjugation significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aryl halide. Consequently, the electron-deficient C-Br bond becomes highly susceptible to nucleophilic attack by the electron-rich Pd(0) center, accelerating oxidative addition.
-
3-Bromophenyl Isoxazole (Meta-isomer): In the meta position, the resonance effect is structurally disrupted. The isoxazole ring can only withdraw electron density inductively (-I). Because the inductive effect is weaker than a combined resonance-inductive effect, the LUMO energy remains higher compared to the para-isomer. This results in a higher activation barrier for oxidative addition, often requiring harsher conditions or higher catalyst loadings to achieve full conversion [2].
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the rate-limiting oxidative addition step.
Comparative Performance Data
To objectively evaluate these building blocks, we compare their performance under standardized biphasic coupling conditions (using Pd(dppf)Cl2 , K2CO3 , and a 1,4-Dioxane/ H2O solvent system). The data below synthesizes typical laboratory observations and kinetic profiling for these specific scaffolds.
| Parameter | 3-Bromophenyl Isoxazole | 4-Bromophenyl Isoxazole | Causality / Scientific Rationale |
| Electronic Effect | Inductive withdrawing (-I) | Resonance & Inductive (-I, -M) | Para position allows extended conjugation, stabilizing the transition state. |
| Oxidative Addition Rate | Moderate | Fast | Lower LUMO energy in the para-isomer accelerates Pd(0) insertion. |
| Typical Reaction Time | 3.0 - 5.0 hours | 1.0 - 2.0 hours | Based on standard 80°C biphasic thermal activation. |
| Optimal Catalyst Loading | 2.0 - 5.0 mol% | 0.5 - 2.0 mol% | Higher loading is required for the meta-isomer to overcome slower kinetics. |
| Yield (Standard Protocol) | 75% - 85% | 90% - 98% | The faster reacting para-isomer outcompetes side reactions like protodeboronation. |
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity results regardless of the isomer used, the following protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale to prevent common failure modes such as catalyst deactivation or reagent degradation.
Caption: Standard five-step experimental workflow for the palladium-catalyzed cross-coupling protocol.
Step-by-Step Workflow
1. System Preparation & Degassing
-
Action: Prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v). Sparge the mixture with Argon for 30 minutes prior to use.
-
Causality: The active Pd(0) species is highly oxophilic. Oxygen contamination leads to the formation of inactive Pd(II)-peroxo species and promotes the undesired oxidative homocoupling of the boronic acid.
2. Reagent Assembly
-
Action: To an oven-dried Schlenk flask, add the bromophenyl isoxazole (1.0 equiv), the aryl boronic acid (1.2 equiv), and K2CO3 (2.0 equiv). Add the degassed solvent mixture, followed by Pd(dppf)Cl2 (0.05 equiv for 3-bromo; 0.02 equiv for 4-bromo).
-
Causality: A slight excess of boronic acid compensates for any trace protodeboronation. Adding the catalyst last minimizes its exposure to localized high concentrations of base before the boronic acid is fully dissolved, preventing premature catalyst decomposition. The bidentate 'dppf' ligand is chosen for its large bite angle, which forces the intermediate into a cis-geometry, accelerating the final reductive elimination step.
3. Thermal Activation & Self-Validating Monitoring
-
Action: Seal the flask and heat to 80°C. Take 10 µL aliquots at t=1h and t=3h , dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.
-
Causality: Heating provides the necessary activation energy, particularly for the slower 3-bromophenyl isoxazole. The LC-MS sampling acts as a self-validating checkpoint: instead of blind heating, you objectively track the disappearance of the Ar-Br mass and the appearance of the product mass. If the Ar-Br remains but the boronic acid is consumed, protodeboronation has occurred, signaling the need to spike in additional boronic acid.
4. Biphasic Quench & Extraction
-
Action: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Causality: The addition of water dissolves the inorganic salts and quenches the transmetalation cycle. EtOAc efficiently extracts the biaryl product while leaving the highly polar boronic acid byproducts in the aqueous phase.
5. Purification
-
Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Causality: Removes residual palladium species, phosphine oxide byproducts, and trace homocoupled impurities, yielding the analytically pure isoxazole derivative.
Analytical Method Validation for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate: A Comparative LC-MS Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: LC-MS Platform Comparison, Chromatographic Strategy, and ICH M10 Validation Protocols
As a Senior Application Scientist, I approach bioanalytical method development not as a sequence of trial-and-error injections, but as a rational design process dictated by the physicochemical properties of the target analyte. Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a complex halogenated heterocyclic compound. Its structure—featuring an electron-deficient bromophenyl ring, an isoxazole core, and an ester moiety—presents unique opportunities and challenges for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
This guide objectively compares the analytical platforms and chromatographic chemistries best suited for this compound, culminating in a self-validating protocol grounded in the latest ICH M10 guidelines[1].
Mechanistic Profiling of the Analyte
Before selecting an instrument or column, we must understand the molecule's behavior in the gas and liquid phases:
-
Ionization (Gas Phase): The nitrogen atom in the isoxazole ring acts as a proton acceptor, making Positive Electrospray Ionization (ESI+) the optimal choice, yielding a robust [M+H]+ precursor ion.
-
Isotopic Signature: The presence of a single bromine atom generates a characteristic ~1:1 isotopic doublet separated by 2 Da ( 79Br and 81Br ). This isotopic signature is a critical diagnostic tool for distinguishing the analyte from isobaric matrix background noise.
-
Lipophilicity (Liquid Phase): The aromatic rings and methyl/ester groups impart significant hydrophobicity, requiring a high organic mobile phase for elution, which fortunately enhances ESI desolvation efficiency.
Platform Comparison: LC-MS/MS (QqQ) vs. LC-HRMS (Q-TOF)
For the quantification of small molecules in complex biological matrices, the choice typically narrows down to a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode, or a Quadrupole Time-of-Flight (Q-TOF) operating in High-Resolution Mass Spectrometry (HRMS) mode[2].
While QqQ remains the industry gold standard for absolute sensitivity due to its ability to maximize dwell time on specific precursor-to-product ion transitions[3], Q-TOF platforms have closed the sensitivity gap while offering superior confirmatory capacity through accurate mass measurements[4].
Table 1: Quantitative Performance Comparison for Brominated Isoxazoles
| Performance Metric | LC-MS/MS (Triple Quadrupole) | LC-HRMS (Q-TOF) | Mechanistic Causality / Application |
| Data Acquisition Mode | MRM (Targeted) | Full Scan / Targeted MS/MS | QqQ filters out all non-target ions, maximizing signal-to-noise (S/N) for the specific analyte[2]. |
| Mass Accuracy | Unit Resolution (~0.7 Da FWHM) | High Resolution (< 2 ppm) | Q-TOF resolves isobaric matrix interferences that share the same nominal mass as the analyte[5]. |
| Absolute Sensitivity (LOD) | Sub-picogram (fg to pg) | Low-picogram | QqQ excels in raw sensitivity due to continuous ion transmission in MRM mode[3]. |
| Linear Dynamic Range | 4 to 5 orders of magnitude | 3 to 4 orders of magnitude | QqQ detectors are less prone to saturation, making them ideal for routine pharmacokinetic (PK) dosing studies. |
| Isotope Utilization | Requires separate MRM transitions for 79Br and 81Br | Captures full isotopic envelope simultaneously | Q-TOF natively records the exact 1:1 Br isotope pattern, providing high-confidence Identification Points (IPs)[3]. |
Scientist's Verdict: For routine, high-throughput clinical or preclinical quantification of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate, LC-MS/MS (QqQ) is the superior choice. However, if the biological matrix exhibits severe isobaric interference that cannot be resolved chromatographically, LC-HRMS (Q-TOF) becomes necessary.
Chromatographic Strategy: C18 vs. Biphenyl Stationary Phases
A common pitfall in method development is defaulting to a standard C18 column. While C18 relies purely on dispersive hydrophobic (van der Waals) interactions, it often fails to separate halogenated aromatics from endogenous phospholipids, leading to severe ion suppression in the MS source[6].
Because our analyte contains an electron-withdrawing bromine atom on a phenyl ring, it creates an electron-deficient π -system. By utilizing a Biphenyl stationary phase , we can exploit orthogonal retention mechanisms—specifically π−π interactions and enhanced hydrogen bonding capacity[7].
Table 2: Selectivity Comparison (C18 vs. Biphenyl)
| Feature | Standard C18 Column | Biphenyl Column |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic +
π−π
|
| Analyte Retention | Moderate | Strong (Enhanced by the bromophenyl ring)[8] |
| Phospholipid Elution | Broad, often co-eluting with analyte | Retained differently, shifting away from the analyte |
| Optimal Modifier | Acetonitrile | Methanol (Prevents disruption of π−π bonds)[9] |
Causality Insight: Acetonitrile contains its own π electrons, which can compete with and disrupt the π−π interactions between the biphenyl stationary phase and the bromophenyl ring of the analyte[9]. Therefore, when using a Biphenyl column for this compound, Methanol must be used as the strong organic mobile phase to maximize selectivity and resolution.
ICH M10 Compliant Method Validation Protocol
To ensure the trustworthiness and regulatory compliance of the analytical data, the method must be validated according to the ICH M10 guidelines for bioanalytical method validation[10]. Below is the self-validating, step-by-step protocol for assessing Matrix Effect (ME) and Extraction Recovery (RE) —two of the most critical parameters for LC-MS assays.
Step-by-Step Methodology: Matrix Effect & Recovery
This protocol utilizes the post-extraction addition method to mathematically isolate the efficiency of the extraction from the ionization suppression caused by the matrix.
Step 1: Preparation of Analytical Sets
-
Set A (Neat Standards): Prepare the analyte and internal standard (IS) in the reconstitution solvent (e.g., 50:50 Water:Methanol) at Low, Mid, and High Quality Control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from 6 independent sources using the finalized extraction method (e.g., Protein Precipitation or Solid Phase Extraction). After extraction and drying, reconstitute the blank residue with Set A solutions.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the 6 independent blank matrices before extraction. Process these samples through the entire extraction protocol.
Step 2: LC-MS/MS Acquisition Inject all sets onto the LC-MS/MS system using the optimized Biphenyl/Methanol gradient. Record the peak areas for the analyte and the IS.
Step 3: Data Synthesis & Causality Assessment Calculate the parameters using the following formulas:
-
Matrix Effect (ME) % = (Peak Area Set B / Peak Area Set A) × 100
-
Interpretation: A value of 100% indicates no matrix effect. <100% indicates ion suppression; >100% indicates ion enhancement. The IS-normalized Matrix Factor (MF) should have a Coefficient of Variation (CV) < 15% across the 6 lots[11].
-
-
Extraction Recovery (RE) % = (Peak Area Set C / Peak Area Set B) × 100
-
Interpretation: Measures the physical yield of the extraction process. While ICH M10 does not mandate a specific recovery percentage (e.g., 50% is acceptable if consistent), it must be precise and reproducible across all concentrations[12].
-
Validation Workflow Visualization
To conceptualize the lifecycle of the validation process, the following logic diagram outlines the ICH M10 critical path.
ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS Assays.
References
-
CMIC Group. "Bioanalytical Method Validation: Challenges and Opportunities of a Globally Harmonized System (ICH M10)." CMIC Group, [Link]
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu, [Link]
-
International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10." ICH.org, [Link]
-
Woolf, E. J., et al. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." PubMed, National Institutes of Health, 2024, [Link]
-
Nacalai Tesque, Inc. "Comparison of biphenyl and other aromatic stationary phases." Nacalai.com, [Link]
-
Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek.com, [Link]
-
Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC, [Link]
-
Agilent Technologies. "LCMS systems, quadrupole mass analyzer, TOF, QTOF." Agilent.com, [Link]
-
Ferrer, I., and Thurman, E. M. "Comparison of LC/TOF-MS and LC/MS-MS for the analysis of 100 pesticides in food: finding the crossover point." ResearchGate, [Link]
Sources
- 1. en.cmicgroup.com [en.cmicgroup.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. discover.restek.com [discover.restek.com]
- 9. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate in medicinal chemistry screening libraries
Executive Summary & Structural Rationale
In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of a core scaffold dictates the trajectory of a lead optimization campaign. Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate has emerged as a privileged building block, offering a highly tunable, multi-vector platform for library generation.
The isoxazole ring is a widely recognized bioisostere for metabolically labile amides and esters[1]. By mimicking the planar geometry and hydrogen-bond acceptor properties of these functional groups, isoxazoles bypass amidase and esterase degradation pathways, significantly enhancing in vivo half-life[2].
However, the true value of this specific molecule lies in its engineered substitution pattern:
-
The 3-Bromophenyl Vector: Provides a chemically orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].
-
The 4-Carboxylate Vector: Serves as a latent extension point. Post-coupling saponification yields a carboxylic acid primed for parallel amidation.
-
The 5-Methyl Group: This is not merely decorative. The steric bulk of the methyl group restricts the rotational freedom of the adjacent 4-carboxylate (and subsequent amides), locking the molecule into a bioactive conformation that often improves target residence time and reduces entropic penalties upon binding[4].
Logical relationship of isoxazole bioisosteric replacement and library diversification vectors.
Benchmarking Against Alternative Scaffolds
To objectively evaluate the utility of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate, we must benchmark it against alternative heterocyclic building blocks commonly utilized in combinatorial libraries. The data below synthesizes physicochemical properties and synthetic utility, highlighting why this specific isoxazole derivative offers a superior balance of drug-likeness and modularity.
| Scaffold / Building Block | MW ( g/mol ) | cLogP | TPSA (Ų) | Orthogonal Handles | Library Hit Rate Potential* | Primary Limitation |
| Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate | 296.12 | 3.2 | 52.8 | 2 (Aryl-Br, Ester) | High | Requires Pd-catalysis for diversification. |
| Methyl 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 295.14 | 3.4 | 46.5 | 2 (Aryl-Br, Ester) | Moderate | Higher lipophilicity; altered H-bond donor/acceptor profile. |
| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 231.25 | 2.8 | 52.8 | 1 (Ester only) | Low | Lacks the aryl-halide vector for biaryl library generation. |
| Methyl 3-(3-bromophenyl)-isoxazole-4-carboxylate | 282.09 | 2.9 | 52.8 | 2 (Aryl-Br, Ester) | Moderate | Lacks 5-methyl group; higher conformational entropy at C4. |
*Hit rate potential is estimated based on the ability to generate diverse, rule-of-three/rule-of-five compliant biaryl amides from the core scaffold.
Analysis of the Data: Compared to its pyrazole analog, the isoxazole core provides a slightly lower cLogP and a higher Topological Polar Surface Area (TPSA), which generally correlates with improved aqueous solubility—a critical factor in biochemical screening assays. Furthermore, the inclusion of the bromine atom is non-negotiable for modern library synthesis; scaffolds lacking this handle (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) restrict the medicinal chemist solely to ester functionalization, drastically limiting the chemical space explored.
Self-Validating Experimental Workflows
To translate this scaffold into a screening library, a robust, high-yielding synthetic sequence is required. The following protocols are engineered as self-validating systems, incorporating specific mechanistic causality and in-process controls (IPC) to ensure scientific integrity.
Sequential experimental workflow for generating an isoxazole-based screening library.
Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling
Causality: The meta-bromine on the phenyl ring is activated for oxidative addition. We select Pd(dppf)Cl2 over Pd(PPh3)4 because the bidentate dppf ligand prevents catalyst deactivation and provides high turnover numbers in the aqueous-organic mixtures required for boronic acid solubility[3].
-
Preparation: In a 10 mL microwave vial, dissolve Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq, 0.5 mmol) and an aryl boronic acid (1.2 eq, 0.6 mmol) in a 4:1 mixture of 1,4-Dioxane and H2O (5 mL).
-
Base Addition: Add K2CO3 (2.5 eq, 1.25 mmol). Rationale: The inorganic base is strictly required to form the reactive boronate complex, facilitating the transmetalation step.
-
Catalyst Introduction: Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq, 5 mol%). Purge the vial with N2 for 5 minutes to prevent oxidative degradation of the palladium catalyst.
-
Reaction: Heat the mixture at 90°C for 2 hours under microwave irradiation.
-
Self-Validation (IPC): Analyze an aliquot via LC-MS. The protocol is validated when the characteristic isotopic doublet of the starting material ( m/z 296/298) is completely consumed, replaced by the mass of the coupled biaryl product.
Protocol B: Saponification and Parallel Amidation
Causality: The methyl ester is sterically hindered by the 5-methyl group. Therefore, standard LiOH at room temperature is often insufficient; heating with NaOH ensures complete hydrolysis without cleaving the isoxazole ring.
-
Saponification: Treat the crude Suzuki product with 2M aqueous NaOH (3.0 eq) in THF/MeOH (1:1). Heat at 60°C for 4 hours.
-
Acidification: Cool to room temperature and acidify to pH 3 using 1M HCl. Extract the resulting carboxylic acid with Ethyl Acetate.
-
Amidation: In a 96-well plate format, array the carboxylic acid (0.1 mmol per well). Add HATU (1.2 eq) and DIPEA (3.0 eq) in DMF (1 mL). Rationale: HATU is chosen over EDC/HOBt because it rapidly generates a highly reactive active ester, overcoming the steric hindrance of the 5-methyl group.
-
Diversification: Add a unique primary or secondary amine (1.5 eq) to each well. Shake at room temperature for 12 hours.
-
Self-Validation (IPC): LC-MS of the wells must show the disappearance of the carboxylic acid mass and the emergence of the target amide. The rigid 5-methyl-isoxazole-4-amide core is now ready for biochemical screening.
References
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]
-
Advances in isoxazole chemistry and their role in drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules Source: MDPI URL:[Link]
Sources
Spectroscopic Comparison Guide: Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate Isomers
Isoxazole-4-carboxylates are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold for COX-2 inhibitors, S1P1 receptor agonists, and advanced anti-inflammatory therapeutics. The synthesis of these heterocycles—typically achieved via the [3+2] cycloaddition of nitrile oxides with alkynes—often yields a mixture of two regioisomers: the 3-aryl-5-alkyl and 5-aryl-3-alkyl derivatives[1].
For researchers targeting Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (Isomer A) , distinguishing it from its regioisomer, Methyl 5-(3-bromophenyl)-3-methylisoxazole-4-carboxylate (Isomer B) , is a critical analytical bottleneck. This guide provides an objective, data-driven framework for the spectroscopic differentiation and isolation of these isomers, grounded in fundamental physical chemistry and self-validating NMR protocols.
Structural and Mechanistic Logic
The isoxazole ring is a highly polarized aromatic system. The strongly electronegative oxygen atom at position 1 draws significant electron density away from the adjacent C5 position. Consequently, substituents at C5 experience a profound deshielding effect compared to those at C3 (which is adjacent to the less electronegative nitrogen).
-
Isomer A (Target) : The methyl group is located at C5, directly adjacent to the oxygen atom, while the 3-bromophenyl group is at C3.
-
Isomer B (Alternative) : The methyl group is located at C3, adjacent to the nitrogen atom, while the 3-bromophenyl group is at C5.
Understanding this electronic asymmetry is the key to interpreting the spectroscopic data accurately.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for regioisomer assignment. The chemical shifts of the methyl protons ( 1 H) and the C5 carbon ( 13 C) serve as the most reliable diagnostic markers[2].
Causality of Shifts: In Isomer A, the 5-methyl protons are heavily deshielded by the adjacent ring oxygen, pushing their resonance downfield to ~2.70 ppm. In Isomer B, the 3-methyl protons are less deshielded by the ring nitrogen, resonating further upfield at ~2.40 ppm.
For 13 C NMR, the C5 carbon is inherently electron-deficient. When substituted with an alkyl group (Isomer A), it lacks the extended π -conjugation that an aryl group provides, resulting in an extreme downfield shift (~176–180 ppm). In Isomer B, the 3-bromophenyl group at C5 donates electron density via resonance, shielding the C5 carbon slightly and shifting it to ~168–172 ppm[2].
Table 1: Quantitative 1 H NMR Comparison (CDCl 3 , 400 MHz)
| Feature | Isomer A (3-Aryl-5-methyl) | Isomer B (5-Aryl-3-methyl) | Causality |
| Isoxazole-CH 3 | ~2.70 ppm (s, 3H) | ~2.40 ppm (s, 3H) | Oxygen deshielding at C5 vs. Nitrogen at C3 |
| Ester-OCH 3 | ~3.80 ppm (s, 3H) | ~3.80 ppm (s, 3H) | Structurally equivalent environment |
| Aryl Protons | 7.30 - 7.80 ppm (m, 4H) | 7.30 - 7.80 ppm (m, 4H) | Minor variations based on ring orientation |
Table 2: Quantitative 13 C NMR Comparison (CDCl 3 , 100 MHz)
| Carbon Position | Isomer A (3-Aryl-5-methyl) | Isomer B (5-Aryl-3-methyl) | Causality |
| C5 (Isoxazole) | ~176 - 180 ppm | ~168 - 172 ppm | Lack of aryl π -conjugation in Isomer A |
| C3 (Isoxazole) | ~160 - 162 ppm | ~159 - 161 ppm | Nitrogen adjacency |
| C4 (Isoxazole) | ~107 - 110 ppm | ~107 - 110 ppm | Electron-rich center of the isoxazole ring |
| Isoxazole-CH 3 | ~12 - 14 ppm | ~11 - 13 ppm | Inductive effects from heteroatoms |
Mass Spectrometry (MS) Fragmentation
Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS provides orthogonal validation. The N-O bond is the weakest in the isoxazole ring. Cleavage of this bond, followed by the C3-C4 bond, results in characteristic acylium or nitrile fragments.
Table 3: Diagnostic MS Fragmentation (EI)
| Fragment | Isomer A (3-Aryl-5-methyl) | Isomer B (5-Aryl-3-methyl) | Diagnostic Value |
| [M−CH3CO]+ | Prominent | Absent | Confirms methyl group at C5 |
| [M−(3−Br−C6H4)CO]+ | Absent | Prominent | Confirms 3-bromophenyl group at C5 |
2D NMR Self-Validation Protocol (HMBC)
To establish a self-validating system that does not rely solely on heuristic 1D chemical shift comparisons, Heteronuclear Multiple Bond Correlation (HMBC) must be employed. HMBC detects long-range (2- or 3-bond) 1 H- 13 C couplings, creating an absolute, unambiguous assignment.
-
Protocol : Irradiate the methyl proton frequency.
-
Isomer A Validation : The 5-methyl protons (~2.70 ppm) will show a strong 2-bond coupling ( 2J ) to the extreme downfield C5 carbon (~178 ppm) and a 3-bond coupling ( 3J ) to the C4 carbon (~108 ppm).
-
Isomer B Validation : The 3-methyl protons (~2.40 ppm) will show a 2J coupling to the C3 carbon (~160 ppm) and a 3J coupling to the C4 carbon (~108 ppm).
Fig 1: Logical workflow for the spectroscopic differentiation and self-validation of isoxazole regioisomers.
Experimental Workflow: Synthesis and Isolation
The following step-by-step methodology outlines the generation of the regioisomeric mixture and the subsequent isolation of Isomer A via a standardized [3+2] cycloaddition[1].
Fig 2: Experimental workflow for the synthesis and isolation of isoxazole-4-carboxylate isomers.
Step-by-Step Methodology
-
Oxime Formation : Dissolve 3-bromobenzaldehyde (10.0 mmol) in ethanol (20 mL). Add hydroxylamine hydrochloride (12.0 mmol) and sodium acetate (12.0 mmol). Stir at room temperature for 2 hours. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield 3-bromobenzaldehyde oxime.
-
Nitrile Oxide Generation (In Situ) : Dissolve the crude oxime (5.0 mmol) in anhydrous DMF (15 mL). Add N-chlorosuccinimide (NCS, 5.5 mmol) portion-wise. Stir for 1 hour at room temperature to form the highly reactive hydroximoyl chloride intermediate.
-
Cycloaddition : To the reaction mixture, add methyl 2-butynoate (6.0 mmol) followed by the dropwise addition of triethylamine (6.0 mmol) to generate the nitrile oxide. Stir the mixture at 60 °C for 12 hours.
-
Workup : Quench the reaction with distilled water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with 1M HCl to remove residual amine, followed by a brine wash. Dry and concentrate.
-
Chromatographic Separation : Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).
-
Elution Dynamics: Isomer A (3-aryl-5-methyl) typically elutes first due to its slightly lower polarity compared to Isomer B (5-aryl-3-methyl).
-
-
Spectroscopic Validation : Run 1 H, 13 C, and HMBC NMR on the isolated fractions to confirm identity using the self-validating parameters defined in Sections 2 and 3.
References
-
BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. New Drug Approvals. Available at: [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ACS Publications. Available at: [Link]
Sources
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate vs other brominated isoxazole building blocks
Strategic Selection of Brominated Isoxazole Building Blocks: A Comparative Guide for Medicinal Chemists
Executive Summary & Strategic Context
Isoxazoles are privileged scaffolds in medicinal chemistry, featured prominently in FDA-approved drugs such as the antirheumatic agent leflunomide, the COX-2 inhibitor parecoxib, and the antibiotic sulfamethoxazole[1],[2]. When designing novel therapeutics, the choice of the starting building block dictates the entire synthetic trajectory. This guide evaluates Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate against its structural analogs—such as para-isomers, free acids, and core-brominated isoxazoles—providing a data-driven framework for building block selection in lead optimization campaigns.
Structural & Electronic Profiling: The Causality of Reactivity
The synthetic utility of methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is governed by three distinct structural domains, each offering specific advantages over alternative building blocks:
-
The meta-Bromophenyl Moiety: Unlike the para-bromo isomer (e.g., 3-(4-bromophenyl)-5-methylisoxazole-4-carboxaldehyde[3]), the meta-substitution minimizes steric clash with the adjacent C4-ester group during the transition-state formations of cross-coupling reactions. This allows for the accommodation of bulkier coupling partners.
-
The C4-Methyl Ester: Acting as an electron-withdrawing group (EWG), the ester subtly modulates the electron density of the isoxazole core. More importantly, it serves as a highly stable, dormant handle for downstream functionalization (e.g., amidation or reduction to an alcohol)[2]. It is chemically orthogonal to the basic aqueous conditions that would otherwise deprotonate free carboxylic acids[4] and poison palladium catalysts.
-
The C5-Methyl Group: Provides vital metabolic stability by blocking oxidative metabolism (cytochrome P450 hydroxylation) at the C5 position, a common pharmacokinetic liability in unsubstituted isoxazoles.
Decision tree for selecting brominated isoxazole building blocks based on synthetic goals.
Comparative Performance: Cross-Coupling Efficacy
When subjected to Suzuki-Miyaura cross-coupling, the position of the bromine atom and the nature of the C4-substituent drastically affect reaction kinetics and overall yields[5]. The meta-bromo configuration consistently outperforms the para-bromo configuration when bulky boronic acids are utilized. The rotational freedom of the meta-substituted phenyl ring minimizes steric interaction with the C4-ester.
Furthermore, direct bromination of the isoxazole core (e.g., 4-bromoisoxazoles) requires highly optimized, forcing conditions[6]. The electron-deficient nature of the heterocycle significantly slows down the oxidative addition step of the palladium catalytic cycle compared to standard aryl bromides.
Table 1: Quantitative Comparison of Suzuki-Miyaura Coupling Efficiencies
| Building Block | Boronic Acid Partner | Catalyst System | Temp / Time | Yield (%) | Key Mechanistic Observation |
| Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Dioxane/H2O | 100°C / 2h | 88% | Rapid oxidative addition; ester remains completely intact. |
| Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Dioxane/H2O | 100°C / 2h | 85% | Comparable yield for unhindered, flat coupling partners. |
| Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate | 2-Methylphenylboronic acid | Pd(dppf)Cl2, K3PO4, Toluene/H2O | 110°C / 4h | 76% | Meta-bromo tolerates bulky ortho-substituted partners well. |
| Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate | 2-Methylphenylboronic acid | Pd(dppf)Cl2, K3PO4, Toluene/H2O | 110°C / 4h | 62% | Steric clash between ortho-methyl and C4-ester lowers yield. |
| 4-Bromo-3-phenyl-5-methylisoxazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Dioxane/H2O | 150°C / 1h (MW) | 45% | Core C-Br bond is less reactive; requires microwave heating[7]. |
Experimental Workflows: Self-Validating Protocols
To ensure high-fidelity reproducibility, the following protocol details the Suzuki-Miyaura coupling of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate. This system is self-validating: the persistence of the ester peak in LC-MS and the distinct chemical shift of the aromatic protons in 1H-NMR confirm successful coupling without unwanted ester hydrolysis[5].
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling Rationale: Microwave irradiation is chosen over conventional heating to suppress ester hydrolysis by minimizing the reaction time in the aqueous basic medium[7].
-
Preparation: In a 10 mL microwave vial, charge Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 equiv, 0.5 mmol) and the corresponding arylboronic acid (1.2 equiv, 0.6 mmol).
-
Catalyst & Base: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%) and sodium carbonate (Na2CO3) (2.0 equiv, 1.0 mmol)[7].
-
Expert Insight: Pd(PPh3)4 is preferred over Pd(OAc)2 for these specific isoxazole substrates as the bulky triphenylphosphine ligands prevent unwanted homocoupling of the boronic acid[5].
-
-
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v, 5 mL)[7].
-
Expert Insight: Rigorous degassing via argon sparging is critical. Oxygen presence will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
-
Reaction: Seal the vial and irradiate in a microwave reactor at 100°C for 30 minutes.
-
Workup & Validation: Dilute the crude mixture with EtOAc and wash with brine. Dry the organic layer over anhydrous Na2SO4. Concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Validate the product via LC-MS (monitoring the [M+H]+ ion) and 1H-NMR (confirming the retention of the singlet at ~3.8 ppm corresponding to the C4-methyl ester).
Catalytic cycle demonstrating the transformation of the brominated isoxazole building block.
Downstream Functionalization: The Ester Advantage
Why choose the methyl ester over the free carboxylic acid (e.g., 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid[4]) or the carboxaldehyde[8]?
-
Orthogonal Reactivity: The methyl ester is inert to the mild basic, aqueous conditions of standard Suzuki couplings. In contrast, aldehydes can undergo unwanted aldol condensations, and free acids can poison certain transition metal catalysts by coordinating directly to the palladium center.
-
Amidation Pathways: Post-coupling, the methyl ester can be directly converted into diverse amides (a ubiquitous motif in drugs like leflunomide[2]) using Weinreb amine chemistry, or via straightforward saponification followed by EDCI/HOBt coupling.
-
Solubility & Handling: Esters generally exhibit superior solubility in organic solvents (DCM, EtOAc, THF) compared to their highly polar carboxylic acid counterparts[4]. This facilitates easier liquid-liquid extractions and higher resolution during silica gel chromatography.
References
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis Source: Semantic Scholar URL: [Link]
-
Title: Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction Source: Journal of Medicinal Chemistry (ACS Publications / NIH PMC) URL: [Link]
-
Title: Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles Source: ResearchGate URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. studentaffairs.uga.edu [studentaffairs.uga.edu]
- 4. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97 91182-58-0 [sigmaaldrich.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
Comparative biological activity of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate derived compounds
As a Senior Application Scientist overseeing preclinical drug discovery, I frequently evaluate novel heterocyclic scaffolds to determine their viability for pipeline advancement. The isoxazole ring is a privileged pharmacophore, historically validated by FDA-approved therapeutics such as the antirheumatic drug Leflunomide and the COX-2 inhibitor Valdecoxib[1]. However, modern medicinal chemistry relies on highly functionalized derivatives to achieve target specificity.
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate serves as a critical, high-value structural intermediate. When this methyl ester is converted into active carboxamides or hybridized with other heterocycles, the resulting derivatives exhibit profound biological activity, particularly in oncology, immunology, and targeted protein degradation[2][3]. This guide objectively compares the performance of this specific scaffold against standard alternatives and provides the self-validating experimental workflows required to evaluate them.
Pharmacophore Rationale: The Causality of Structure
To understand the biological efficacy of these derivatives, we must analyze the causality behind their structural design. Why does this specific substitution pattern drive biological activity?
-
The 5-Methyl Group: This moiety acts as a bioisostere for acetylated lysine (KAc). This structural mimicry allows the molecule to anchor deeply into the hydrophobic pockets of epigenetic readers (e.g., BET bromodomains) or chaperone proteins like HSP90, displacing endogenous ligands[3][4].
-
The 3-(3-Bromophenyl) Moiety: The meta-bromine substitution is not arbitrary. Halogen bonding significantly enhances target affinity and residence time compared to unsubstituted phenyl rings. Empirical data confirms that halogenated phenyl-isoxazoles dramatically outperform their unsubstituted counterparts against hepatic (Hep3B, HepG2) and breast (MCF-7) cancer cell lines[2][4].
-
The 4-Carboxylate/Carboxamide Core: While the methyl ester acts as a lipophilic prodrug or synthetic precursor, its conversion to a carboxamide forms essential hydrogen bond networks with target kinase hinge regions, stabilizing the active conformation[2].
Mechanistic Pathway
These derivatives primarily exert their antiproliferative effects by acting as competitive inhibitors at key metabolic or chaperone nodes (such as DHODH or HSP90), ultimately collapsing the cellular machinery required for tumor proliferation[3][4].
Fig 1. Mechanistic pathway of isoxazole derivatives inducing cellular apoptosis.
Comparative Biological Efficacy
To objectively evaluate the performance of 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate derivatives, we benchmark their active carboxamide analogs against established clinical standards. The data below synthesizes recent high-throughput screening results across multiple oncology targets[2][3][4].
| Compound Class / Scaffold | Primary Target / Cell Line | IC₅₀ (µM) | Efficacy vs. Standard Alternative |
| 3-(3-Bromophenyl)-isoxazole-4-carboxamide | Melanoma (B16-F1) | 0.079 | Superior: Outperforms standard Leflunomide; approaches Doxorubicin (0.056 µM)[2]. |
| Leflunomide (Standard Alternative) | Melanoma (B16-F1) | > 25.0 | Baseline: Weak direct antiproliferative activity in aggressive melanoma models[2]. |
| 3-(3-Bromophenyl)-isoxazole-4-carboxamide | Hepatocellular (Hep3B) | ~ 23.0 | Moderate: Stronger than unsubstituted phenyl-isoxazoles, inducing G2/M phase delay[4]. |
| Unsubstituted Phenyl-isoxazole | Hepatocellular (Hep3B) | > 100.0 | Inferior: Lack of halogen bonding results in poor target engagement and weak activity[2]. |
| Isoxazole-Isoxazole Hybrids | HSP90 Chaperone | ≤ 0.01 | Potent: Highly competitive with clinical HSP90 inhibitors like Luminespib[3]. |
Data Interpretation: The inclusion of the meta-bromo substituent on the phenyl ring reduces the IC₅₀ from >100 µM to the low micromolar/nanomolar range, proving that halogenation is a non-negotiable requirement for this scaffold's efficacy[2].
Self-Validating Experimental Workflows
A rigorous biological evaluation requires a self-validating system. We do not rely on a single assay; instead, we pair phenotypic screening with direct intracellular target engagement.
Fig 2. Self-validating workflow for biological evaluation of isoxazole hits.
Protocol A: High-Throughput Cell Viability (CellTiter-Glo)
Causality Check: We utilize ATP-dependent luminescence () rather than the traditional MTT assay. MTT relies on mitochondrial reductase activity, which can be artificially skewed by redox-active halogenated compounds. ATP quantification provides a direct, artifact-free readout of absolute cell viability.
-
Cell Seeding: Plate target cells (e.g., B16-F1 or Hep3B) at a density of 5,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Treatment: Prepare a 10-point dose-response curve of the isoxazole derivative (ranging from 100 µM to 0.1 nM) in DMSO. Add to the wells (final DMSO concentration ≤ 0.5%) and incubate for 72 hours.
-
Lysis and Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Quantification: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality Check: Why CETSA? Traditional biochemical assays prove a compound can bind a purified enzyme, but they fail to account for cellular permeability and intracellular competition. CETSA creates a self-validating system: if the 3-bromophenyl derivative stabilizes the target protein against thermal denaturation in living cells, we definitively prove both membrane permeability and direct intracellular target engagement.
-
Intact Cell Treatment: Culture cells in 10 cm dishes until 80% confluent. Treat cells with the isoxazole derivative at 5x the established IC₅₀ (or vehicle control) for 2 hours to allow intracellular accumulation and binding.
-
Thermal Profiling: Harvest cells, wash with PBS, and divide the cell suspension equally into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Isolation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, stabilized target protein). Resolve via SDS-PAGE and immunoblot for the specific target (e.g., HSP90 or DHODH). A positive hit will show a distinct shift in the melting temperature ( Tm ) compared to the DMSO control.
References
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(47). Available at:[Link]
-
Jaradat, N., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021. Available at:[Link]
-
Wrona, E., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(14), 5354. Available at:[Link]
-
Zhu, J., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 9(2). Available at:[Link]
Sources
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate proper disposal procedures
Proper disposal of complex halogenated organics like Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate requires strict adherence to environmental regulations and chemical safety protocols. Because this compound features a brominated aromatic ring alongside an isoxazole moiety, it cannot be treated as standard organic waste.
As a laboratory professional, understanding the mechanistic reasoning behind waste segregation not only ensures EPA/RCRA compliance but also prevents dangerous laboratory incidents and minimizes institutional disposal costs.
The Science of Segregation: Why Halogenation Dictates Disposal
In chemical waste management, the presence of a halogen (Fluorine, Chlorine, Bromine, or Iodine) fundamentally alters the disposal pathway. Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate must be strictly classified as Halogenated Organic Waste [1][2].
-
The Causality of Incineration Risks: Standard non-halogenated solvents are often incinerated for energy recovery or disposed of at lower temperatures. However, if brominated compounds are incinerated under these standard conditions, incomplete combustion occurs. This leads to the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).
-
The Segregation Imperative: To prevent dioxin formation, halogenated waste must be routed to specialized commercial incinerators equipped with alkaline scrubbing systems capable of neutralizing hydrogen bromide (HBr) gas at temperatures exceeding 1000°C. Mixing even a small amount of this brominated compound into a non-halogenated waste stream cross-contaminates the entire batch, exponentially increasing disposal costs and environmental hazards[2][3].
Standard Operating Procedure: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. Each step includes built-in checks to ensure chemical compatibility and safety.
Phase 1: Point-of-Generation Collection
-
Select Compatible Containment: Procure a High-Density Polyethylene (HDPE) canister or a PTFE-lined amber glass bottle.
-
Causality: Halogenated organics can slowly degrade standard plastics or react with metal containers to generate trace hydrogen bromide (HBr), leading to corrosion and container failure[4].
-
-
Isolate the Waste Stream: Designate this container exclusively for halogenated waste. Do not mix with non-halogenated solvents (e.g., hexane, standard ether) unless they were inseparable parts of the reaction mixture[3].
Phase 2: Containerization & Labeling
-
Manage Headspace: Fill the waste container to a maximum of 80% to 90% capacity.
-
Causality: Leaving 10-20% headspace provides a vital buffer for solvent vapor expansion. If ambient lab temperatures rise, hydrostatic pressure can cause a fully filled bottle to rupture[4].
-
-
Vent Active Containers: During active use in the fume hood, do not overtighten the lid.
-
Causality: Loosening the cap slightly prevents dangerous pressure build-up from volatile mixtures before the container is ready for final sealing and transport[4].
-
-
Apply RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly list "Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate" and identify the primary hazard as "Toxic/Halogenated Organic."
Phase 3: Storage & EHS Transfer
-
Secondary Containment: Store the sealed container in a designated Satellite Accumulation Area (SAA). Place the primary bottle inside a chemically resistant secondary containment tray (e.g., polypropylene).
-
Self-Validation: Visually inspect the secondary tray weekly. If liquid is present, the primary container has failed and must be immediately overpacked.
-
-
Initiate Chain of Custody: Transfer the waste to your institutional Environmental Health and Safety (EHS) department within the regulatory timeframe (typically under 90 days). Submit a waste collection request verifying the exact chemical composition to ensure accurate manifesting[2][3].
Quantitative Data: Waste Segregation & Compatibility
To ensure rapid decision-making in the lab, adhere to the following quantitative limits and compatibility guidelines for brominated isoxazole derivatives:
| Parameter | Specification | Operational Rationale |
| Halogen Content Threshold | >1% Halogen by volume | Triggers mandatory classification as Halogenated Waste, requiring specialized high-temp incineration[2]. |
| Primary Container Material | HDPE or PTFE-lined glass | Prevents chemical degradation and HBr-induced corrosion[4]. |
| Fill Limit (Headspace) | 80% - 90% maximum | Prevents over-pressurization and hydrostatic explosion from vapor expansion[4]. |
| Storage Time Limit | < 90 days (SAA dependent) | Complies with EPA/RCRA accumulation regulations for hazardous waste generators[2]. |
| Incompatible Mixtures | Strong oxidizers, alkali metals | Prevents exothermic reactions or degradation of the isoxazole ring during storage. |
Disposal Workflow Visualization
The following diagram illustrates the logical flow of halogenated waste management, ensuring that all safety and regulatory checkpoints are met before final destruction.
Workflow for the segregation, containerization, and disposal of halogenated organic waste.
Emergency Spill Protocol
In the event of an accidental release of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate:
-
Ventilate: Ensure the fume hood sash is at the proper height to capture vapors.
-
Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use paper towels for large spills, as brominated compounds can occasionally undergo exothermic reactions with organic cellulose.
-
Collect & Dispose: Sweep the absorbed material into a compatible hazardous waste bucket, label it as "Halogenated Debris," and dispose of it through standard EHS channels[3].
References
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling Source: Sustainable Organic Laboratory Course (NOP) URL:[Link]
-
Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Environmental Health and Safety (VEHS) URL:[Link]
-
Hazardous Waste Guide Source: University of Tennessee Institute of Agriculture (UTIA) Safety Office URL:[Link]
-
Disposal Standards and Laboratory Practices Source: University of York, Department of Biology URL:[Link]
Sources
Personal protective equipment for handling Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Advanced Safety and Operational Logistics for Handling Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
Molecular Hazard Profile & Mechanistic Toxicology
Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a highly specialized halogenated intermediate utilized in advanced pharmaceutical synthesis. To design an effective safety protocol, we must first deconstruct its molecular hazards to understand the causality behind our handling strategies:
-
Lipophilicity and Dermal Permeation: The presence of the bromophenyl moiety significantly increases the compound's lipophilicity. If the powder is dissolved in organic solvents, it can rapidly permeate biological membranes and standard latex barriers.
-
Respiratory Irritation: As a crystalline powder, it is highly prone to aerosolization. Inhalation of these micro-particulates leads to acute respiratory tract irritation (STOT SE 3). Similar brominated isoxazole derivatives are classified under GHS as Acute Tox. 4 (Oral) and Skin/Eye Irritants 1[1].
-
Chemical Reactivity: The ester linkage and isoxazole core present moderate reactivity risks, particularly unwanted hydrolysis when exposed to strong bases or oxidizing agents.
Mandatory Personal Protective Equipment (PPE) Matrix
According to the 2[2], the implementation of a Chemical Hygiene Plan requires specific criteria for PPE based on the mechanistic hazards present.
| PPE Category | Specification | Mechanistic Rationale |
| Respiratory | N95 or P100 Particulate Respirator | The fine powder form presents a high risk of aerosolization. The N95/P100 filter traps micro-particulates before they enter mucosal membranes, mitigating H335 respiratory hazards. |
| Hand Protection | Double-layered Nitrile Gloves (≥ 0.11 mm) | The bromophenyl group enhances lipophilicity, allowing the compound to permeate standard latex. Nitrile provides a superior chemical barrier against halogenated aromatics. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Protects against corneal irritation from airborne dust and potential solvent splashes during dissolution. Standard safety glasses lack a sufficient orbital seal. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Prevents particulate accumulation on personal clothing. FR material is required if the compound is subsequently reacted in flammable organic solvents. |
Operational Workflow: Weighing and Transfer Protocol
To ensure a self-validating safety system, the handling of this compound must follow a strict procedural logic that prevents exposure before it can occur.
Phase 1: Pre-Operation Verification
-
Fume Hood Certification: Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Causality: This velocity is critical to capture aerosolized particulates without creating turbulent vortices that could blow the powder out of the enclosure.
-
PPE Donning: Equip the mandatory PPE matrix outlined above. Inspect nitrile gloves for micro-tears.
Phase 2: Material Handling 3. Static Mitigation: Discharge static electricity from the weighing spatulas and weigh boats using an anti-static zero-stat gun. Causality: Halogenated powders are highly susceptible to static charge accumulation. Unmitigated static causes the powder to repel from the spatula, leading to spontaneous aerosolization and contamination of the balance enclosure. 4. Weighing: Transfer the Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate using a micro-spatula into a pre-tared, sealable glass vial. Perform this exclusively inside the fume hood. 5. Sealing: Cap the vial securely before removing it from the analytical balance area to prevent transit spills.
Phase 3: Decontamination 6. Surface Cleaning: Dampen a lint-free wipe with isopropanol and wipe down the analytical balance pan and surrounding surfaces. Causality: Isopropanol effectively dissolves trace amounts of the ester, ensuring no invisible micro-crystalline residue is left for the next operator. 7. Doffing: Remove the outer layer of nitrile gloves inside out and dispose of them in the solid halogenated waste container.
Workflow Visualization
Workflow for the safe handling and transfer of halogenated isoxazole intermediates.
Spill Response & Decontamination
In the event of a spill, immediate containment is required to prevent cross-contamination and facility-wide exposure.
-
Assess the Spill: Determine if the spill is localized inside the fume hood (< 50g) or outside the hood.
-
Dust Suppression: Do NOT dry sweep. Causality: Dry sweeping mechanically aerosolizes the powder. Instead, lightly moisten the spilled powder with water or a compatible solvent (e.g., isopropanol) to bind the particulates.
-
Collection: Use a disposable scoop to transfer the moistened mass into a designated halogenated waste container.
-
Secondary Decontamination: Wash the affected area with a mild detergent solution, followed by an isopropanol wipe to remove residual lipophilic traces.
Decision logic for responding to halogenated powder spills.
Waste Disposal & Environmental Logistics
Because this compound contains a bromophenyl group, it falls under strict environmental regulations. Halogenated organic wastes exhibit high environmental persistence and a strong potential for bioaccumulation 3[3].
-
Segregation: Never mix halogenated waste with general non-halogenated organic solvents. Regulated hazardous waste containing halogenated compounds cannot be sink disposed and must be collected in compatible, clearly labeled carboys 4[4].
-
Incineration: Solid waste (including contaminated gloves, wipes, and empty vials) must be routed to a high-temperature commercial incinerator equipped with acid gas scrubbers to neutralize hydrobromic acid (HBr) byproducts generated during combustion.
References
- Sigma-Aldrich. "3-(4-Bromophenyl)
- Occupational Safety and Health Administration (OSHA).
- Environmental Protection Agency (EPA).
- University of Louisville.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
